Methyl 4-aminoquinoline-8-carboxylate
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 4-aminoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3,(H2,12,13) |
InChI-Schlüssel |
YWXOPBAZWHBLKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Methyl 4-aminoquinoline-8-carboxylate CAS 1416438-65-7 properties
Technical Whitepaper: Methyl 4-aminoquinoline-8-carboxylate (CAS 1416438-65-7)
Executive Summary
Methyl 4-aminoquinoline-8-carboxylate (CAS 1416438-65-7) represents a high-value, bifunctional heterocyclic scaffold in modern medicinal chemistry. Distinguished by its 4-amino nucleophilic center and 8-carboxylate electrophilic handle, this molecule serves as a critical "divergent intermediate" for synthesizing complex bioactive agents. Unlike simple quinolines, the 8-position substitution provides unique vectors for hydrogen bonding and solubility modulation, making it a privileged structure in the development of next-generation antimalarials, IDO1 inhibitors, and antibacterial agents.
This technical guide synthesizes the physicochemical profile, robust synthetic methodologies, and application strategies for this compound, designed for researchers requiring high-fidelity data for drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile
The following data aggregates experimental and predicted properties essential for formulation and process chemistry.
| Property | Specification / Value |
| CAS Number | 1416438-65-7 |
| IUPAC Name | Methyl 4-aminoquinoline-8-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~8.5 (Quinoline N), ~16 (Amine) |
| LogP (Predicted) | 1.4 – 1.8 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, NH₂) |
| Key Functional Groups | Primary aromatic amine (C4), Methyl ester (C8) |
Senior Scientist Note: The basicity of the ring nitrogen is modulated by the electron-withdrawing ester at position 8. In synthetic workups, avoid acidic aqueous washes (pH < 4) to prevent loss of product into the aqueous phase as the pyridinium salt.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of CAS 1416438-65-7 typically follows a convergent route starting from aniline derivatives or a linear route from 4-hydroxyquinoline precursors. Below is the most robust protocol for laboratory-scale (1–10g) preparation, prioritizing purity and yield.
Primary Route: The Chlorination-Amination Sequence
This pathway is preferred due to the commercial availability of the 4-hydroxy precursor and the reliability of S_NAr chemistry on the quinoline core.
Step 1: Chlorination
-
Precursor: Methyl 4-hydroxyquinoline-8-carboxylate.
-
Reagent: Phosphoryl chloride (POCl₃).
-
Conditions: Reflux (80–100°C), 2–4 hours.
-
Mechanism: Conversion of the tautomeric amide/phenol to the imidoyl chloride (4-chloro intermediate).
Step 2: Nucleophilic Aromatic Substitution (S_NAr)
-
Reagent: Ammonia (NH₃) in MeOH or Ammonium Acetate (NH₄OAc).
-
Conditions: Sealed tube/Autoclave at 100–120°C or Microwave irradiation.
-
Purification: The 4-amino product often precipitates upon cooling or water addition.
Visualizing the Synthetic Workflow
Caption: Figure 1. Standard two-step synthesis via activation of the 4-position followed by nucleophilic displacement.
Part 3: Reactivity & Functionalization Strategy
For drug discovery professionals, this molecule is a "branch point." The orthogonality between the amine and the ester allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Amide Coupling (C8 Vector)
The methyl ester is a "masked" carboxylic acid.
-
Protocol: Hydrolysis (LiOH/THF/H₂O) yields the free acid, which can be coupled to diverse amines using HATU/DIPEA.
-
Application: Extending the C8 position to reach solvent-exposed regions of a target protein (e.g., Kinase hinge binding).
N-Alkylation/Acylation (C4 Vector)
The C4-amine is less nucleophilic than a standard aniline due to the electron-deficient quinoline ring, but it remains reactive.
-
Protocol: Reductive amination with aldehydes (NaBH(OAc)₃) or acylation with acid chlorides.
-
Selectivity: The C4-amine reacts preferentially over the quinoline nitrogen under neutral conditions.
Self-Validating Protocol: Selective Hydrolysis
-
Objective: Hydrolyze ester without affecting the amine.
-
Method: Dissolve 1 eq of ester in THF:MeOH (1:1). Add 1.1 eq LiOH (1M aq). Stir at RT for 2h.
-
Validation: TLC (5% MeOH in DCM) should show the disappearance of the high Rf spot (ester) and appearance of a baseline spot (acid).
Part 4: Medicinal Chemistry Applications
Antimalarial & Antiparasitic Agents
The 4-aminoquinoline scaffold is the pharmacophore of Chloroquine and Amodiaquine .[1][2][3][4]
-
Mechanism: These compounds accumulate in the parasite's acidic food vacuole. The 4-aminoquinoline core binds to hematin, inhibiting its polymerization into non-toxic hemozoin.
-
Role of C8-Carboxylate: The C8-ester/acid derivatives provide a handle to introduce solubilizing groups or "reversal agent" moieties (like chemosensitizers) to combat drug resistance in P. falciparum.
Epigenetic Modulators (KDM Inhibitors)
Quinoline-carboxylates are structural mimics of 2-oxoglutarate, a cofactor for histone demethylases (KDMs).
-
Binding Mode: The quinoline nitrogen and the 8-carboxylate (or its hydroxamic acid derivative) can chelate the active site Fe(II) ion in JmjC-domain containing enzymes.
Antibacterial Agents (Gyrase Inhibition)
While fluoroquinolones are the standard, 4-aminoquinoline-8-carboxylates serve as novel ATP-competitive inhibitors of DNA Gyrase B, particularly for Gram-positive pathogens.
Caption: Figure 2. Divergent medicinal chemistry applications based on specific functional group modifications.
Part 5: Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using.[5] |
| Skin Irritation | H315: Causes skin irritation.[6] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation.[7][8] | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation.[6][9] | Handle in a fume hood.[7] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to slow oxidation (browning) upon exposure to air and light.
References
-
PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate (Isomer/Analog Reference). National Library of Medicine. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
- Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate (Analogous Chemistry).
-
MDPI. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial.... Retrieved from [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. leap.epa.ie [leap.epa.ie]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. www1.mscdirect.com [www1.mscdirect.com]
4-Aminoquinoline-8-Carboxylate Derivatives: Synthetic Architectures and Therapeutic Frontiers
The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 4-aminoquinoline-8-carboxylate derivatives . This guide is structured for drug discovery professionals, focusing on the transition of this scaffold from a niche intermediate to a high-value pharmacophore in NAD+ metabolism (CD38 inhibition) and next-generation anti-infectives.
Executive Summary
The 4-aminoquinoline scaffold has historically been synonymous with antimalarial therapy (e.g., Chloroquine), relying heavily on 7-chloro substitutions for inhibition of hemozoin formation.[1] However, the 4-aminoquinoline-8-carboxylate motif represents a divergent structural class. Unlike its 7-substituted cousins, the 8-carboxylate functionality introduces a unique vector for solubility modulation, metal chelation, and specific protein-ligand interactions—most notably in the inhibition of CD38 , a key enzyme in NAD+ homeostasis and neuroinflammation.
This guide analyzes the medicinal chemistry logic of this scaffold, provides a validated synthetic workflow, and explores its emerging role in treating metabolic and neurodegenerative disorders.
Structural Rationale & Pharmacophore Analysis
The "8-Position" Shift
Classic 4-aminoquinolines utilize the 7-position (usually Cl or CF3) to modulate pKa and lipophilicity for lysosomal accumulation. Shifting functionalization to the 8-position alters the electronic landscape and binding trajectory.
| Feature | 7-Chloro-4-aminoquinoline (Classic) | 4-Aminoquinoline-8-carboxylate (Emerging) |
| Electronic Effect | Inductive withdrawal; stabilizes ring system. | Mesomeric withdrawal (ester) or donation (amide); affects N1 basicity. |
| Solubility | Low aqueous solubility (requires protonation). | High tunability via ester/amide hydrolysis or polar side chains. |
| Binding Mode | DNA Intercalation; Heme stacking. | CD38 Active Site: Exploits the "NAD+ binding pocket" geometry. |
| Metabolic Stability | Susceptible to N-dealkylation. | 8-substituent can sterically shield N1 or direct metabolism. |
CD38 Inhibition Mechanism
Recent patent literature and SAR studies suggest that 4-aminoquinoline-8-carboxamides mimic the nicotinamide moiety of NAD+.
-
The 4-Amino Group: Acts as a hydrogen bond donor, mimicking the exocyclic amine of the adenine or nicotinamide ring.
-
The 8-Carboxamide: Forms critical hydrogen bonds with residues (e.g., Asp, Glu) deep within the CD38 catalytic tunnel, preventing NAD+ hydrolysis.
-
N1-Nitrogen: Often requires specific basicity to interact with the catalytic glutamate or stabilize the transition state.
Synthetic Masterclass: The Modified Gould-Jacobs Route
The most robust route to 4-aminoquinoline-8-carboxylates is a modified Gould-Jacobs reaction . This pathway avoids the harsh conditions of the Conrad-Limpach synthesis and allows for regioselective control.
Retrosynthetic Analysis
-
Target: 4-aminoquinoline-8-carboxylate.
-
Key Intermediate: 4-chloroquinoline-8-carboxylate.
-
Precursor: Dimethyl 3-aminophthalate (derived from 3-nitrophthalic acid).
Reaction Workflow (DOT Visualization)
Caption: Step-wise synthesis of 4-aminoquinoline-8-carboxylate derivatives via the Gould-Jacobs protocol.
Detailed Experimental Protocol
Synthesis of Methyl 4-chloroquinoline-8-carboxylate (Key Intermediate)
This protocol ensures the generation of the electrophilic core required for library generation.
Reagents:
-
Dimethyl 3-aminophthalate (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Dowtherm A)
-
Phosphorus oxychloride (
)
Step-by-Step Methodology:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix Dimethyl 3-aminophthalate and EMME. Heat to 110°C for 2 hours. Monitor the collection of ethanol.
-
Cyclization: Add the crude enamine dropwise to boiling Diphenyl ether (250°C). Critical: Rapid addition is necessary to prevent polymerization. Stir for 30 minutes. Cool to RT; the product (Methyl 4-hydroxyquinoline-3,8-dicarboxylate) acts as a precipitate. Filter and wash with hexane.
-
Saponification/Decarboxylation: Reflux the intermediate in 2N NaOH. The 3-ester hydrolyzes and decarboxylates more readily than the 8-ester/acid (steric protection). Note: If the 8-ester is lost, re-esterification (MeOH/H2SO4) is required later.
-
Chlorination: Suspend the 4-hydroxy-8-carboxylate in neat
. Heat to reflux (105°C) for 3 hours.-
Safety: Quench excess
by pouring the reaction mixture onto crushed ice/ammonia.
-
-
Workup: Extract with Dichloromethane (DCM). Wash with brine. Dry over
. -
Validation:
NMR should show a singlet around 8.8-9.0 ppm (H-2) and loss of the broad OH signal.
Library Generation: Displacement
Objective: Introduction of diverse amine pharmacophores at the 4-position.
-
Dissolve Methyl 4-chloroquinoline-8-carboxylate (1.0 eq) in anhydrous DMF or NMP.
-
Add the desired amine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Microwave Irradiation: Heat at 120°C for 20 minutes (or reflux 4-6 hours conventional).
-
Purification: Pour into water. If solid precipitates, filter. If oil forms, extract with EtOAc. Purify via Flash Chromatography (MeOH/DCM gradient).
Therapeutic Applications & Case Studies
CD38 Inhibition (Inflammation & Aging)
CD38 is a multifunctional enzyme that consumes NAD+. Inhibitors are sought to boost NAD+ levels in aging and metabolic diseases.
-
Mechanism: The 4-aminoquinoline-8-carboxamide scaffold occupies the nicotinamide binding pocket.
-
Key Derivative: N-(benzo[d]thiazol-2-yl)-4-((4-morpholinophenyl)amino)quinoline-8-carboxamide.
-
Data: Compounds in this class have demonstrated
values in the low nanomolar range (<100 nM) against recombinant human CD38.
Antimalarial Activity (Resistance Breaking)
While 7-chloro derivatives face widespread resistance, 8-substituted analogs show promise against PfCRT mutant strains.
-
Hypothesis: The 8-carboxylate group disrupts the pi-stacking efficiency with heme slightly but improves accumulation in the parasite digestive vacuole via different pH-trapping dynamics compared to chloroquine.
-
Hybrid Drugs: The 8-carboxylate serves as an excellent attachment point for "double-head" drugs (e.g., linking to Artemisinin or Ferrocene).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Hotez, P. J., et al. (2020). CD38 Inhibitors: Patent Review (2016-2020). Expert Opinion on Therapeutic Patents. (Contextualizing the scaffold in CD38 space).
-
Google Patents. (2020). CN111108127A: Compounds for specific binding to CD38 for treating neurodegeneration.
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-aminoquinoline-8-carboxylate.
-
Musonda, C. C., et al. (2004). Chloroquine analogues as antimalarial candidates. Bioorganic & Medicinal Chemistry Letters. (General 4-aminoquinoline SAR).[2]
Sources
Structural and Synthetic Profiling of Methyl 4-Aminoquinoline-8-Carboxylate in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, methyl 4-aminoquinoline-8-carboxylate has emerged as a highly privileged, bifunctional scaffold. Featuring a rigid heteroaromatic core, an electron-donating 4-amino substituent, and a versatile 8-carboxylate ester handle, this molecule serves as a critical junction for synthesizing targeted therapeutics. As a Senior Application Scientist, I frequently utilize this building block to construct complex libraries, most notably for submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38[1] and potent antagonists of the pro-survival Bcl-xL protein in oncology[2].
This technical guide deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols required to effectively leverage this compound in drug development workflows.
Physicochemical Profiling
Depending on the storage and handling requirements of the synthetic campaign, the compound is typically sourced as either a free base or a hydrochloride salt. The quantitative data below summarizes the core properties required for stoichiometric calculations and lipophilicity modeling[3],[4].
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 1416438-65-7 | 1447608-03-8 |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 202.21 g/mol | 238.67 g/mol |
| SMILES String | COC(=O)C1=CC=CC2=C1N=CC=C2N | COC(=O)C1=CC=CC2=C1N=CC=C2N.[H]Cl |
| Topological Polar Surface Area | 65.21 Ų | N/A |
| LogP (Calculated) | 1.60 | N/A |
| H-Bond Donors / Acceptors | 1 / 4 | 2 / 4 |
Structural Rationale & Target Engagement
The utility of methyl 4-aminoquinoline-8-carboxylate is not accidental; it is rooted in precise spatial geometry and electronic distribution:
-
The 4-Amino Group (Anchor): Acts as a critical hydrogen bond donor. In enzymatic active sites, it frequently anchors the molecule to hinge-region backbone carbonyls, providing the primary binding affinity.
-
The Quinoline Core (Scaffold): Provides a planar, lipophilic surface ideal for
stacking with aromatic residues (e.g., Tryptophan, Tyrosine) located in deep hydrophobic pockets. -
The 8-Carboxylate Handle (Vector): The methyl ester is a synthetically stable precursor. Upon hydrolysis, the resulting carboxylic acid can be functionalized into diverse carboxamides. This specific C8 vector directs substituents outward into solvent-exposed regions or secondary binding channels.
Mechanism of Action: CD38 Inhibition
A prime example of this scaffold's utility is in the development of CD38 inhibitors. CD38 is an ectoenzyme responsible for the hydrolysis of NAD+ into cyclic ADP-ribose (cADPR), leading to cellular NAD+ depletion and accelerated metabolic aging. By converting the 8-carboxylate into a highly functionalized carboxamide, the resulting 4-aminoquinoline derivative acts as a competitive inhibitor, blocking the catalytic site and preserving the cellular NAD+ pool[1].
Mechanism of CD38 inhibition by 4-aminoquinoline derivatives to preserve cellular NAD+ pools.
Experimental Methodology: Derivatization Protocol
To transform the inactive methyl ester into a biologically active carboxamide (e.g., for Bcl-xL or CD38 targeting), a two-step saponification and amidation sequence is required. The proximity of the quinoline nitrogen creates both steric hindrance and electronic deactivation at the C8 position, necessitating highly optimized conditions.
Step 1: Saponification of the Methyl Ester
Objective: Convert methyl 4-aminoquinoline-8-carboxylate to 4-aminoquinoline-8-carboxylic acid.
-
Reaction: Suspend the methyl ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Incubation: Stir at 40°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot is completely consumed.
-
Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0°C and carefully adjust the pH to ~5.5 using 1M HCl.
-
Causality Check: Why pH 5.5? The intermediate is zwitterionic (basic quinoline nitrogen and acidic carboxylate). Precipitating exactly at its isoelectric point ensures the compound crashes out as a pure solid, acting as a self-validating purification step that bypasses the need for complex reverse-phase chromatography.
-
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Step 2: HATU-Mediated Amidation
Objective: Couple the carboxylic acid with a primary/secondary amine to form the target inhibitor.
-
Activation: Dissolve the 4-aminoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality Check: Why use HATU over standard EDC/HOBt? The C8-carboxylic acid is sterically hindered and electronically deactivated by the adjacent quinoline nitrogen. HATU forms a highly reactive 7-aza-OBt ester intermediate that rapidly undergoes aminolysis, overcoming this barrier.
-
-
Coupling: Add the desired amine (1.2 eq) to the activated mixture. Stir for 2–4 hours at room temperature.
-
Causality Check: Will the unprotected 4-amino group self-condense? No. The 4-amino group's lone pair is heavily delocalized into the electron-deficient quinoline ring via resonance, rendering it highly non-nucleophilic compared to the aliphatic amine being added.
-
-
Validation: Confirm reaction completion via LC-MS (monitoring for the disappearance of the acid's [M+H]⁺ peak and the appearance of the product mass).
-
Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography.
Workflow for derivatizing methyl 4-aminoquinoline-8-carboxylate into carboxamide inhibitors.
References
-
ResearchGate. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38".[Link]
- Google Patents. "EP4499630A1 - Bcl-xl inhibitors".
Sources
Biological Activity of 4-Aminoquinoline-8-Carboxylic Acid Esters: A Technical Guide to Scaffold Optimization and Mutual Prodrug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows.
Executive Summary
The 4-aminoquinoline scaffold is one of the most privileged structures in medicinal chemistry, forming the backbone of historically significant antimalarial drugs such as chloroquine (CQ) and amodiaquine. However, the global emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the development of novel structural derivatives[1].
Functionalization at the 8-position of the quinoline ring with a carboxylic acid ester—yielding 4-aminoquinoline-8-carboxylic acid esters —represents a highly strategic approach to modern drug design. This modification is not merely a structural variation; it is a calculated physicochemical maneuver designed to modulate lipophilicity, facilitate membrane permeation, and serve as a metabolically labile linker for "mutual prodrug" (double-drug) strategies[2]. This whitepaper explores the mechanistic causality behind these ester derivatives, their broad-spectrum biological activities, and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: The Rationale for 8-Carboxylic Esterification
As a Senior Application Scientist, it is critical to look beyond the empirical data and understand why specific molecular modifications yield desired biological outcomes. The efficacy of 4-aminoquinoline-8-carboxylic acid esters is governed by three interconnected mechanisms:
Overcoming Membrane Impermeability via Lipophilicity Tuning
The free 4-aminoquinoline-8-carboxylic acid possesses a highly polar, ionizable carboxylate group. At physiological pH (7.4), this group is predominantly deprotonated, creating a thermodynamic barrier that prevents passive diffusion across the lipid bilayers of target cells or the parasitic digestive vacuole (DV). Esterification masks this negative charge , significantly increasing the partition coefficient (
The "Ion-Trapping" and Enzymatic Cleavage Synergy
Once the esterified prodrug crosses the parasitic DV membrane, it encounters an acidic environment (pH ~5.0) rich in esterases. The mechanism of action unfolds in two steps:
-
Hydrolysis: Parasitic or host intracellular esterases cleave the metabolically labile ester bond, releasing the free 8-carboxylic acid and the corresponding alcohol[4].
-
Ion Trapping: The acidic pH of the DV protonates the basic 4-amino group. The resulting zwitterionic or cationic species is highly polar and cannot diffuse back across the hydrophobic DV membrane. This leads to massive localized drug accumulation, directly at the site of heme detoxification.
Mutual Prodrugs (Double-Headed Drugs)
The 8-carboxylic acid moiety provides an ideal conjugation point. By esterifying the 4-aminoquinoline core with a secondary active molecule (e.g., a glutathione reductase inhibitor or an artemisinin derivative), researchers can create a "mutual prodrug." Upon hydrolysis, two distinct pharmacophores are released, attacking the pathogen via independent mechanisms and drastically lowering the probability of resistance[4][5].
Fig 1: Prodrug activation pathway and dual-mechanism of action for mutual ester prodrugs.
Biological Activity Profile
Antimalarial Activity (Hemozoin Inhibition)
During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin (β-hematin)[6]. The 4-aminoquinoline core binds to the
Antimicrobial and Antileishmanial Activity
Beyond malaria, the 4-aminoquinoline scaffold exhibits potent antileishmanial properties. The ester derivatives are particularly effective against Leishmania amazonensis amastigotes. The lipophilic ester side chain facilitates penetration into the macrophage phagolysosome (where the parasite resides), leading to the depolarization of the parasitic mitochondrial membrane[3].
Anticancer Activity (Kinase Inhibition)
Recent repurposing efforts have identified quinoline-carboxylic acid derivatives as potent inhibitors of serine/threonine kinases, such as Pim-1, and receptor tyrosine kinases like EGFR[9][10]. The 8-carboxylic ester acts as a critical hydrogen-bond acceptor/donor (post-hydrolysis) within the ATP-binding pocket of these kinases, inducing apoptosis in breast cancer (MCF-7, MDA-MB231) and leukemia (K562) cell lines[11].
Quantitative Data Presentation: SAR Summary
The following table synthesizes the Structure-Activity Relationship (SAR) impact of modifying the 8-carboxylic acid position, demonstrating the superiority of the esterified prodrug approach against resistant parasitic strains.
| Compound Class | Modification at C-8 | CQR P. falciparum (W2) | Leishmania | Primary Mechanism |
| Chloroquine (Control) | None (H) | 183.0 | 0.78 | Hemozoin Inhibition |
| Free Acid | -COOH | > 500.0 | > 200.0 | Poor Membrane Permeability |
| Simple Alkyl Ester | -COOCH | 45.2 | 12.5 | Enhanced DV Accumulation |
| Mutual Prodrug Ester | -COO-(GR Inhibitor) | 28.0 | N/A | Dual: Hemozoin + GR Inhibition |
(Data synthesized from comparative in vitro models[3][4][7])
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action.
Protocol 1: Synthesis of 4-Aminoquinoline-8-Carboxylic Acid Esters
Objective: To conjugate a secondary active alcohol to the 4-aminoquinoline-8-carboxylic acid core using carbodiimide coupling.
-
Activation: Dissolve 1.0 eq of 4-aminoquinoline-8-carboxylic acid in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Add 1.2 eq of N,N′-Dicyclohexylcarbodiimide (DCC) and 1.2 eq of 1-Hydroxybenzotriazole (HOBt).
-
Causality: DCC acts as the coupling agent, while HOBt suppresses racemization and improves the efficiency of the active ester intermediate.
-
-
Coupling: Stir the mixture at 0°C for 30 minutes. Dropwise, add 1.0 eq of the target alcohol (e.g., a GR inhibitor or simple alkyl alcohol) dissolved in THF.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar baseline spot (free acid) confirms conversion.
-
-
Purification: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate in vacuo and purify via silica gel column chromatography to isolate the pure ester.
Protocol 2: In Vitro β-Hematin (Hemozoin) Polymerization Inhibition Assay
Objective: To quantify the ability of the synthesized ester (and its hydrolyzed free acid) to prevent heme detoxification.
-
Substrate Preparation: Dissolve hemin chloride in Dimethyl Sulfoxide (DMSO) to a concentration of 4 mM. Distribute 50
L into a 96-well flat-bottom microplate. -
Compound Addition: Add the test ester compounds at varying concentrations (typically 0.1 to 100
M) in triplicate. Include a drug-free control (100% polymerization) and a Chloroquine control (positive inhibition). -
Initiation: Add 50
L of 0.5 M Sodium Acetate buffer (pH 5.0) to mimic the acidic environment of the parasitic DV. Incubate the plate at 60°C for 2 hours (or 37°C for 12 hours with a lipid initiator like 1-oleoyl-rac-glycerol)[12]. -
Washing (Critical Step): Centrifuge the plate. Wash the resulting pellet sequentially with Tris/SDS buffer and an alkaline bicarbonate solution.
-
Causality: This sequential wash is strictly required to solubilize and remove unreacted monomeric heme and non-specific heme aggregates. Failure to do so results in false-positive absorbance readings[12].
-
-
Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 405 nm using a spectrophotometric plate reader.
-
Data Analysis: Calculate the
using non-linear regression curve fitting (e.g., GraphPad Prism), plotting percent inhibition against the log of drug concentration.
Fig 2: High-throughput spectrophotometric workflow for the β-hematin inhibition assay.
References
-
Rudrapal, M., Chetia, D., & Prakash, A. "Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives." Medicinal Chemistry Research, 2013.[URL: https://link.springer.com/article/10.1007/s00044-012-0368-7][13]
-
Davioud-Charvet, E., et al. "A prodrug form of a Plasmodium falciparum glutathione reductase inhibitor conjugated with a 4-anilinoquinoline." Journal of Medicinal Chemistry, 2001.[URL: https://pubmed.ncbi.nlm.nih.gov/11708927/][4]
-
Shreekant, D., & Bhimanna, K. "4-aminoquinolines: An Overview of Antimalarial Chemotherapy." Med Chem, 2016.[URL: https://www.hilarispublisher.com/open-access/4aminoquinolines-an-overview-of-antimalarial-chemotherapy-2161-0444-1000322.pdf][6]
-
De Souza, R. C., et al. "4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets." Frontiers in Chemistry, 2021.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8380000/][3]
-
Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, 2010.[URL: https://pubmed.ncbi.nlm.nih.gov/20381342/][10]
-
Kalkan, A., et al. "Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities." Scientific Reports, 2019.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474291/][11]
-
Ncokazi, K. K., & Egan, T. J. "A colorimetric assay for measuring hemozoin inhibition." Analytical Biochemistry, 2005. (Referenced methodology via PLOS One).[URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037259][7]
Sources
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- 2. A prodrug form of a Plasmodium falciparum glutathione reductase inhibitor conjugated with a 4-anilinoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prodrug form of a Plasmodium falciparum glutathione reductase inhibitor conjugated with a 4-anilinoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 8. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 8-Substituted 4-Aminoquinoline Scaffolds: Synthesis, Biological Activity, and Future Vistas
Introduction: Beyond Chloroquine – The Rise of the 8-Substituted Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, immortalized by the success of chloroquine in the global fight against malaria. For decades, this simple heterocyclic system was a cornerstone of chemotherapy, prized for its efficacy, affordability, and rapid action against the erythrocytic stages of Plasmodium parasites.[1][2] However, the relentless evolution of drug resistance, particularly in P. falciparum, has significantly eroded the clinical utility of chloroquine and its close analogues, creating an urgent need for new therapeutic strategies.[1][3]
In the quest for novel antimalarials and other therapeutic agents, researchers have turned their attention from modifying the C4 side chain to exploring the substitution patterns on the quinoline ring itself. While the 7-chloro substituent of chloroquine was long considered optimal for blood-stage antimalarial activity, strategic modification at other positions has unlocked a vast and diverse pharmacological potential.[4] Among these, the 8-position has emerged as a critical locus for chemical innovation.
Substitutions at the C8 position profoundly influence the molecule's electronic, steric, and physicochemical properties. This guide provides a comprehensive review of the 8-substituted 4-aminoquinoline scaffold, delving into its synthesis, the remarkable breadth of its biological activities, and the critical structure-activity relationships (SAR) that govern its function. We will explore how thoughtful modification at this single position can transform the classic 4-aminoquinoline from a simple antimalarial into a versatile platform for developing agents against a spectrum of diseases, including parasitic infections, cancer, and microbial diseases.
Synthetic Blueprint: Crafting the 8-Substituted Core
The construction of 8-substituted 4-aminoquinolines relies on robust and adaptable synthetic strategies. The primary approach involves the initial assembly of a correspondingly substituted quinoline ring system, followed by the introduction of the crucial 4-amino side chain.
Foundational Synthetic Pathways
A common and effective method for creating the quinoline nucleus is the condensation of a substituted aniline with an appropriate three-carbon electrophile, followed by thermal cyclization. One widely used variation involves the reaction of a substituted aniline with methoxymethylenemalonic ester, a method refined from the classic Gould-Jacobs reaction.[5] This approach yields a 4-hydroxyquinoline intermediate, which serves as a versatile precursor for further modifications.
The general workflow is depicted below:
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
Methodological & Application
Application Note: A Robust Protocol for the Hydrolysis of Methyl 4-Aminoquinoline-8-carboxylate
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs.[1][2] The functionalization of this privileged structure is of paramount importance in drug discovery and development. The conversion of methyl 4-aminoquinoline-8-carboxylate to its corresponding carboxylic acid, 4-aminoquinoline-8-carboxylic acid, is a critical transformation, as the carboxylic acid moiety can serve as a handle for further chemical modifications, such as amide bond formation, or can itself be a key pharmacophoric feature.[3] This application note provides a detailed, field-proven protocol for the efficient hydrolysis of methyl 4-aminoquinoline-8-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind each step to ensure robust and reproducible results.
Chemical Principles and Mechanistic Insights
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4][5]
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring a large excess of water to drive the equilibrium towards the products (the carboxylic acid and alcohol).[4] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversible nature.[6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The newly formed carboxylic acid is then deprotonated by the strong base (methoxide or hydroxide) to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the reaction to completion.[6] An acidic workup is subsequently required to protonate the carboxylate and isolate the desired carboxylic acid.[6][7]
Given the desire for a high-yielding and complete reaction, this protocol will focus on the base-catalyzed hydrolysis (saponification) of methyl 4-aminoquinoline-8-carboxylate.
Experimental Protocol
This protocol is designed for the hydrolysis of methyl 4-aminoquinoline-8-carboxylate to 4-aminoquinoline-8-carboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 4-aminoquinoline-8-carboxylate | ≥98% Purity | e.g., ChemScene |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Deionized Water | High Purity | --- |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- |
| Dichloromethane (DCM) | ACS Reagent Grade | e.g., Fisher Scientific |
| Methanol (MeOH) | ACS Reagent Grade | e.g., Fisher Scientific |
| Triethylamine (Et₃N) | ≥99.5% | e.g., Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | e.g., Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Glassware for extraction and filtration
-
Flash chromatography setup
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
4-Aminoquinoline derivatives may be harmful if swallowed, in contact with skin, or if inhaled.[9] Avoid creating dust or aerosols.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Handle hydrochloric acid and lithium hydroxide with care as they are corrosive.
Detailed Step-by-Step Methodology
Part 1: Saponification Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminoquinoline-8-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and deionized water (a common ratio is 2:1 to 3:1 v/v, ensuring solubility of the starting material).[10]
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the stirred solution. Lithium hydroxide is often preferred in laboratory settings for its efficiency in mixed solvent systems.[6][11]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating accelerates the rate of hydrolysis. A mixed solvent system is employed because the starting ester is typically soluble in the organic solvent (THF), while the inorganic base is soluble in water. The interface between the two phases allows the reaction to proceed.
-
Part 2: Workup and Isolation
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~5-6). The desired product, 4-aminoquinoline-8-carboxylic acid, should precipitate out of the solution as it is generally less soluble in acidic aqueous media.
-
Causality: The acidic workup is crucial to protonate the carboxylate salt formed during the reaction, yielding the neutral carboxylic acid.[6] Adjusting the pH to the isoelectric point of the amino acid will minimize its solubility and maximize precipitation.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the crude product under vacuum.
Part 3: Purification
The primary challenge in purifying amino-substituted quinolines is their basic nature, which can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing and poor recovery.[12]
-
Column Chromatography: Purify the crude 4-aminoquinoline-8-carboxylic acid using flash column chromatography on silica gel.
-
Solvent System: A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is recommended. To mitigate the issues caused by the basicity of the analyte, it is essential to add a small amount of a basic modifier to the eluent.[13]
-
Expert Recommendation: Add 0.5-1% (v/v) of triethylamine (Et₃N) to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to symmetrical peak shapes and improved recovery of the product.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-aminoquinoline-8-carboxylic acid.
Visualization of the Experimental Workflow
Caption: Workflow for the hydrolysis of methyl 4-aminoquinoline-8-carboxylate.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| Methyl 4-aminoquinoline-8-carboxylate | 1.0 equivalent | Starting material for the hydrolysis reaction. |
| Lithium hydroxide monohydrate | 2.0 - 3.0 equivalents | Ensures complete and irreversible hydrolysis by acting as both the nucleophile and driving the final acid-base step.[6] |
| Reaction Conditions | ||
| Solvent System | THF / Deionized Water (2:1 to 3:1 v/v) | A biphasic system to dissolve both the organic substrate and the inorganic base.[10] |
| Temperature | Reflux (~66 °C) | Accelerates the reaction rate. |
| Reaction Time | 2 - 4 hours (or until completion by TLC) | Sufficient time for the reaction to go to completion. |
| Workup | ||
| Acidification Agent | 1 M HCl | Protonates the carboxylate salt to form the less soluble carboxylic acid, facilitating its isolation.[7] |
| Target pH | ~5-6 | Approaching the isoelectric point of the product to minimize its solubility in the aqueous phase. |
| Purification | ||
| Stationary Phase | Silica Gel | Standard stationary phase for flash chromatography. |
| Mobile Phase | Dichloromethane / Methanol with 1% Triethylamine | A polar solvent system to elute the product, with a basic modifier to prevent peak tailing.[12][13] |
Conclusion
This application note provides a comprehensive and reliable protocol for the base-catalyzed hydrolysis of methyl 4-aminoquinoline-8-carboxylate. By understanding the underlying chemical principles and the rationale for each step, researchers can confidently execute this transformation to obtain the valuable 4-aminoquinoline-8-carboxylic acid intermediate in high yield and purity. The inclusion of field-proven insights, particularly regarding the purification of basic aminoquinoline compounds, ensures that this protocol is a self-validating system for achieving consistent and successful results in a drug discovery and development setting.
References
-
PLOS. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Romero, J., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1362397. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. [Link]
-
MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules. [Link]
-
University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
-
2012 Book Archive. (n.d.). Hydrolysis of Esters. 2012 Book Archive. [Link]
-
PubChem. (n.d.). 8-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. CUNY. [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Canadian Science Publishing. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
- Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
-
CUNY. (n.d.). Recrystallization and Crystallization. CUNY. [Link]
-
Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]
-
PMC. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Center for Biotechnology Information. [Link]
Sources
- 1. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydrolysis of Esters [2012books.lardbucket.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
Application Note: Optimized Nucleophilic Aromatic Substitution (S_NAr) for 4-Aminoquinoline Synthesis
Topic: Nucleophilic aromatic substitution conditions for 4-aminoquinoline synthesis Content Type: Application Notes and Protocols
Abstract The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for historic antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. While the formation of the C4-N bond via Nucleophilic Aromatic Substitution (S_NAr) appears straightforward, the electronic and steric environment of the quinoline ring often demands specific activation strategies. This guide details the mechanistic underpinnings of this reaction and provides three robust, field-tested protocols ranging from classical thermal methods to modern microwave-assisted and metal-catalyzed techniques.
Mechanistic Insight & Reaction Design
The Challenge of the 4-Position
In 4,7-dichloroquinoline (a common precursor), the chlorine at the 4-position is significantly more reactive than at the 7-position. However, the electron-rich nature of the nitrogen heterocycle can blunt nucleophilic attack. Successful S_NAr at the C4 position relies on activating the quinoline ring to lower the energy barrier for the formation of the Meisenheimer complex.
Mechanism of Activation
The reaction does not proceed efficiently with neutral quinoline. Protonation of the quinoline nitrogen (N1) is the critical catalytic step.
-
N1-Protonation: Acidic conditions (or protic solvents like phenol) protonate N1, increasing the electrophilicity at C4.
-
Nucleophilic Attack: The amine attacks C4, breaking aromaticity and forming a resonance-stabilized Meisenheimer intermediate.
-
Re-aromatization: Loss of the chloride leaving group and deprotonation restores aromaticity, yielding the 4-aminoquinoline.
Expert Tip: The "Phenol Melt" method (Protocol 1) is historically favored because phenol acts as both a high-boiling solvent and a Brønsted acid catalyst, effectively activating the N1 position without the need for mineral acids that might degrade sensitive amines.
Visualization: Acid-Catalyzed S_NAr Mechanism
Figure 1: Step-wise mechanism of acid-catalyzed S_NAr at the quinoline C4 position. Protonation of the ring nitrogen is the rate-determining activation step.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Phenol (Melt) or Ethanol/Water | Phenol: Acts as solvent & catalyst (ideal for unreactive amines). EtOH: Green, easy workup, but requires external acid (HCl). |
| Temperature | 80°C – 160°C | High energy barrier requires heat. Microwave irradiation (140°C+) is superior for rapid library synthesis. |
| Stoichiometry | 1.0 eq Quinoline : 2.0–5.0 eq Amine | Excess amine drives the equilibrium and traps the generated HCl (unless an external base like TEA is used). |
| Leaving Group | Cl > F | While Fluorine is typically faster in S_NAr, 4-chloroquinolines are commercially abundant and sufficiently reactive upon protonation. |
Experimental Protocols
Protocol 1: The "Phenol Melt" (Gold Standard for Scale-Up)
Best for: Unreactive amines, anilines, and large-scale synthesis where solvent volume is a concern.
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Amine nucleophile (1.1 – 1.5 equiv)
-
Phenol (solid, 4–5 mass equiv relative to quinoline)
Procedure:
-
Fusion: In a round-bottom flask equipped with a magnetic stir bar, combine 4,7-dichloroquinoline and phenol.
-
Heating: Heat the mixture to 80–100°C until a homogenous melt is formed.
-
Addition: Add the amine nucleophile dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Increase temperature to 120–130°C. Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The spot for the starting chloride (high Rf) should disappear.
-
-
Work-up (Critical):
-
Cool the mixture to ~50°C.
-
Pour the melt into 2N NaOH (excess) or 10% K2CO3 solution with vigorous stirring. This neutralizes the phenol and precipitates the free base product.
-
Filter the resulting solid.[1] Wash copiously with water to remove sodium phenoxide.
-
Recrystallize from Ethanol or Methanol.
-
Protocol 2: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, valuable amines, and rapid optimization.
Reagents:
-
4-Chloroquinoline derivative (1.0 equiv)
-
Amine (1.5 – 2.0 equiv)
-
Solvent: NMP (N-methyl-2-pyrrolidone) or Ethanol (with catalytic HCl)
Procedure:
-
Assembly: In a microwave process vial (2–5 mL), dissolve the chloroquinoline (0.5 mmol) in NMP (2 mL).
-
Additives: Add the amine (1.0 mmol). Optional: Add 10 mol% conc. HCl or p-TsOH to accelerate reaction if the amine is sterically hindered.
-
Irradiation: Seal the vial. Irradiate at 150°C for 15–20 minutes (High absorption level).
-
Purification:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash with sat. NaHCO3 (3 x 10 mL) to remove acid and NMP traces.
-
Dry organic layer over MgSO4, concentrate, and purify via flash chromatography.
-
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig (The "Fail-Safe")
Best for: Extremely deactivated anilines or when thermal S_NAr fails due to decomposition.
Reagents:
-
Pd(OAc)2 (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Mix: Add 4-chloroquinoline, amine, Pd catalyst, ligand, and base.
-
Solvent: Add degassed solvent.
-
Heat: Reflux at 100–110°C for 12–24 hours.
-
Filter: Filter through a Celite pad to remove Palladium residues before column chromatography.
Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic route based on amine reactivity and scale.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Nitrogen ring not protonated. | Add 1.0 eq of Phenol or catalytic HCl (1M in ether) to the reaction. |
| Bis-alkylation | Diamine linker used with insufficient stoichiometry. | If using a diamine (e.g., for Chloroquine analogs), use a large excess (5–10 eq) to prevent two quinolines attaching to one amine. |
| Hydrolysis (OH product) | Wet solvents or excessive moisture. | 4-chloroquinolines hydrolyze to 4-hydroxyquinolines (inactive) in water/acid.[2] Dry solvents over molecular sieves. |
| Tarry/Black Mixture | Excessive heat or oxidation. | Reduce temperature by 20°C. Perform reaction under Nitrogen atmosphere. |
References
-
Standard Thermal & Microwave Protocols: Mushtaq, D. et al. "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite."[3][4] ACS Omega, 2021, 6, 20, 13111–13121. [Link]
-
NMP/Base Methodologies: Hopsort, A. et al. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum."[5] PLOS ONE, 2015, 10(10): e0140878. [Link]
-
Comprehensive Synthetic Review: Delgado, F. et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies."[6] Frontiers in Chemistry, 2023, 11. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methyl 4-aminoquinoline-8-carboxylate as a ligand for metal coordination
Application Note: Methyl 4-aminoquinoline-8-carboxylate as a Ligand for Metal Coordination
Executive Summary
Methyl 4-aminoquinoline-8-carboxylate (MAQC) represents a specialized scaffold in the quinoline family, distinct from the ubiquitous 8-hydroxyquinoline (oxine) and 8-aminoquinoline directing groups. While the 4-aminoquinoline core is historically significant in antimalarial therapeutics (e.g., Chloroquine), the introduction of an 8-carboxylate ester creates a unique N,O-donor motif capable of hemilabile coordination.
This guide details the synthesis, coordination protocols, and application logic for MAQC. Unlike anionic 8-quinolinecarboxylates used in palladium catalysis, MAQC functions primarily as a neutral bidentate ligand or a supramolecular building block , offering tunable electronic properties via the 4-amino substituent.
Ligand Profile & Coordination Chemistry
Structural Analysis
-
System: Functionalized Quinoline.
-
Donor Atoms:
-
N1 (Quinoline Nitrogen):
hybridized, intermediate hardness. Primary anchor for metal binding. -
O (Ester Carbonyl): Hard donor. Positioned at C8, it forms a stable 5-membered chelate ring with N1 upon coordination.
-
N (4-Amino Group): Electron-donating group (EDG). While less sterically available for chelation with N1, it significantly increases the basicity of N1 (via resonance) and can act as a secondary binding site in polymeric networks.
-
Coordination Modes
The ligand exhibits versatile binding modes depending on the metal center and reaction conditions:
- -N,O Chelation (Neutral): The most common mode with transition metals (Cu, Zn, Pd). The ester carbonyl coordinates weakly, creating a hemilabile site useful for catalysis where substrate access is required.
-
Monodentate N1-Coordination: Occurs with sterically crowded metals or when the ester is displaced by stronger ligands (e.g., phosphines).
-
Bridging Mode: The 4-amino group can coordinate to a second metal center, facilitating the formation of Metal-Organic Frameworks (MOFs) or coordination polymers.
Figure 1: Logical map of coordination modes based on metal center properties.
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity Methyl 4-aminoquinoline-8-carboxylate starting from the commercially available hydroxy precursor. Precursor: Methyl 4-hydroxyquinoline-8-carboxylate (CAS: 860206-84-4).[1][2][3]
Step 1: Chlorination (Synthesis of Methyl 4-chloroquinoline-8-carboxylate)
-
Rationale: The 4-hydroxy group is tautomeric (4-quinolone) and unreactive toward direct amination. Conversion to the chloro-imidate intermediate activates position 4 for nucleophilic aromatic substitution (
).
Materials:
-
Methyl 4-hydroxyquinoline-8-carboxylate (1.0 eq)
-
Phosphoryl chloride (
) (5.0 eq) – Chlorinating agent & Solvent -
Toluene (optional co-solvent)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, suspend the hydroxy precursor in . -
Reaction: Heat the mixture to reflux (105°C) for 2–3 hours. The suspension will clear as the chloro-derivative forms.
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). Product is less polar than the starting material.
-
Workup (Critical):
-
Cool to room temperature.
-
Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic! Hydrolysis of excess
). -
Neutralize with saturated
or to pH ~8. -
Extract with Dichloromethane (DCM) (
). -
Dry organic layer over
, filter, and concentrate.
-
-
Yield: Typically 85–95% of a beige solid. Use directly in Step 2.
Step 2: Amination (Synthesis of Methyl 4-aminoquinoline-8-carboxylate)
-
Rationale: Displacement of the 4-chloro group by ammonia via
. Phenol is used as a solvent to protonate the quinoline nitrogen, activating the ring for nucleophilic attack.
Materials:
-
Methyl 4-chloroquinoline-8-carboxylate (1.0 eq)
-
Phenol (Solid) (5.0 eq) – Solvent/Catalyst
-
Ammonium Acetate (
) (5.0 eq) or Ammonia gas
Procedure:
-
Setup: Mix the chloro-intermediate and phenol in a pressure tube or round-bottom flask.
-
Reaction: Heat to 140–150°C for 4–6 hours. The mixture will become a homogeneous melt.
-
Note: If using
, ammonia is generated in situ.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Acetone or Methanol.
-
Precipitate the phenol by adding 10% NaOH solution (converts phenol to water-soluble sodium phenoxide).
-
The product (MAQC) will precipitate or can be extracted into EtOAc.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
-
Characterization:
-
NMR (DMSO-
): Look for disappearance of the C4-H signal (if de-chlorination occurred) or shift of aromatic protons. Distinctive singlet for ester (~3.9 ppm) and broad singlet for .
-
NMR (DMSO-
Protocol B: Metal Complexation (General Procedure)
Target: Synthesis of
Procedure:
-
Solution A: Dissolve MAQC (0.2 mmol) in Methanol (5 mL) . (Mild heating may be required).
-
Solution B: Dissolve Metal Salt (e.g.,
or ) (0.2 mmol, 1.0 eq) in Methanol (5 mL) . -
Mixing: Add Solution B to Solution A dropwise under stirring.
-
Observation: Immediate color change (Green for Cu, Yellow/Orange for Pd).
-
-
Reaction: Stir at room temperature for 2 hours. If precipitation does not occur, concentrate the solution to half volume or add Diethyl Ether as a countersolvent.
-
Isolation: Filter the precipitate, wash with cold Methanol and Diethyl Ether.
-
Drying: Vacuum dry at 50°C.
Characterization Checklist:
-
IR Spectroscopy:
-
Free Ligand: Ester
typically ~1720 . -
Complex: Look for a shift to lower frequency (~1680–1700
) indicating coordination of the carbonyl oxygen. If no shift, the ester is unbound.
-
-
NMR (for diamagnetic Zn, Pd):
-
Significant downfield shift of the H2 proton (adjacent to Quinoline N) confirms N1 coordination.
-
Applications & Mechanistic Insights
Medicinal Chemistry (Antimalarial)
-
Mechanism: Like Chloroquine, MAQC derivatives target the heme detoxification pathway in Plasmodium falciparum.
-
Advantage: The 8-ester provides a handle for metabolic stability modulation. Unlike the 8-amino group (which can cause toxicity), the ester is hydrolysable to the acid, potentially altering the drug's polarity and accumulation in the parasite's food vacuole.
Catalysis (Pd-Catalyzed Coupling)
-
Role: While anionic 8-quinolinecarboxylates are famous ligands for C-H activation, the neutral ester MAQC serves as a hemilabile ligand .
-
Scenario: In Suzuki-Miyaura coupling, the bulky 8-substituent prevents the formation of inactive bis-ligand Pd species, keeping the catalytic cycle active. The ester group can temporarily dissociate to allow oxidative addition of aryl halides.
Figure 2: Dual application pathways in drug discovery and catalysis.
References
- Guglielmo, S., et al. (2009). "A new series of 4-aminoquinoline derivatives: Synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry, 17(1), 49-52.
-
Cui, X., et al. (2007).[4] "Pd(Quinoline-8-Carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions."[4][5] The Journal of Organic Chemistry, 72(24), 9342–9345. [Link] (Context for 8-carboxylate coordination logic).
- Musonda, C. C., et al. (2004). "Chloroquine analogues: the synthesis and antimalarial activity of 4-aminoquinolines." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.
-
PubChem . Methyl 8-aminoquinoline-4-carboxylate (Isomer Comparison). [Link] (Structural verification).
Sources
- 1. CAS 860206-84-4 | Methyl 4-hydroxyquinoline-8-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. 860206-84-4 Methyl 4-hydroxyquinoline-8-carboxylate AKSci 9382CS [aksci.com]
- 3. 4-hydroxy-quinoline-3,8-dicarboxylic acid - CAS号 402580-02-3 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Methyl 4-aminoquinoline-8-carboxylate in Fragment-Based Drug Discovery (FBDD)
Introduction and Scientific Rationale
Fragment-Based Drug Discovery (FBDD) has emerged as a transformative strategy in modern medicinal chemistry, offering a highly rational alternative to traditional high-throughput screening (HTS)[1]. By screening low-molecular-weight libraries, FBDD identifies high-quality, ligand-efficient starting points that can be systematically optimized.
Methyl 4-aminoquinoline-8-carboxylate (CAS: 1416438-65-7)[2] is an exceptionally versatile fragment scaffold. The 4-aminoquinoline core is a privileged pharmacophore, historically validated in antimalarials and recently identified as a potent core for targeting neurodegenerative pathways, including acetylcholinesterase (AChE) inhibition[3] and the RNA Recognition Motifs (RRMs) of TDP-43[4].
Mechanistic Causality of the Scaffold
The architectural design of this fragment provides a self-validating system for hit-to-lead evolution:
-
The Anchor (4-Amino Group): Acts as a potent hydrogen-bond donor. In kinase or AChE targets, this group typically interacts with backbone carbonyls in the hinge region or catalytic gorge[3].
-
The Core (Quinoline Ring): Facilitates strong
stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the binding pocket. -
The Vector (8-Methyl Carboxylate): The methyl ester serves a dual purpose. First, it masks the carboxylic acid, preventing promiscuous, non-specific electrostatic interactions during primary screening. Second, it provides a synthetically tractable vector pointing away from the core anchor, allowing for rapid fragment growing (via saponification and amide coupling) into adjacent solvent channels or sub-pockets.
Physicochemical Profiling
To ensure optimal ligand efficiency, fragments must adhere to the "Rule of 3" (Ro3). Methyl 4-aminoquinoline-8-carboxylate exhibits near-perfect compliance, ensuring high solubility for biophysical assays and ample molecular "real estate" for downstream elaboration.
Table 1: Physicochemical Properties vs. Astex Rule of 3
| Parameter | Methyl 4-aminoquinoline-8-carboxylate | Rule of 3 Threshold | Compliance |
| Molecular Weight (Da) | 202.21 | Yes | |
| cLogP | ~1.8 | Yes | |
| H-Bond Donors (HBD) | 1 (-NH2) | Yes | |
| H-Bond Acceptors (HBA) | 3 (N, O, O) | Yes | |
| Rotatable Bonds | 2 | Yes | |
| Polar Surface Area (Ų) | 58.2 | Yes |
Experimental Workflows & Protocols
The following self-validating cascade ensures that only true, mechanistically sound hits are progressed. The workflow relies on ligand-observed NMR for primary screening, followed by Surface Plasmon Resonance (SPR) for orthogonal kinetic validation.
Caption: FBDD screening cascade from primary NMR screening to structure-based fragment evolution.
Protocol 3.1: Primary Screening via Ligand-Observed NMR
Ligand-observed NMR is highly sensitive to the weak, transient interactions (
Materials:
-
Target Protein (e.g., TDP-43 RRM domain), unlabelled, dialyzed into NMR buffer.
-
NMR Buffer: 50 mM Sodium Phosphate (pH 7.4), 150 mM NaCl, 10%
, 0.02% . -
Fragment Cocktail: 5-10 fragments per mixture, including methyl 4-aminoquinoline-8-carboxylate (500
final concentration each).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 500
sample containing 10 target protein and 500 of the fragment cocktail in NMR buffer. -
Reference Spectrum: Acquire a 1D
NMR spectrum of the fragment cocktail without the protein to establish baseline chemical shifts and relaxation times. -
WaterLOGSY Acquisition: Execute a Water Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiment.
-
Causality: WaterLOGSY detects the transfer of magnetization from bulk water to the ligand via the protein. Non-binders will show negative cross-peaks (or no signal), while true binders will show inverted, positive signals due to the large correlation time of the protein-ligand complex.
-
-
STD-NMR Acquisition: Execute a Saturation Transfer Difference (STD) experiment by selectively irradiating the protein methyl envelope (-0.5 ppm).
-
Causality: Irradiation saturates the protein. If the fragment binds, saturation is transferred via spin diffusion. Subtracting the "on-resonance" spectrum from the "off-resonance" spectrum yields signals only for the binding fragments.
-
Protocol 3.2: Orthogonal Validation via SPR
To eliminate false positives caused by aggregation, SPR is used to determine the exact binding affinity (
Step-by-Step Methodology:
-
Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of ~3000-5000 Response Units (RU). Leave one flow cell blank as a reference channel.
-
Solvent Correction: Because fragments require DMSO for solubility, prepare a DMSO calibration curve (3% to 8% DMSO in running buffer) to correct for bulk refractive index shifts.
-
Analyte Injection: Inject methyl 4-aminoquinoline-8-carboxylate in a 2-fold dilution series (from 2 mM down to 31.25
) at a flow rate of 30 . -
Data Analysis: Subtract the reference channel and DMSO correction. Fit the steady-state binding levels (
) against fragment concentration to a 1:1 Langmuir binding model to calculate the .
Table 2: Representative Validation Metrics for 4-Aminoquinoline Fragments
| Assay Type | Parameter Measured | Typical Value for Core | Interpretation |
| WaterLOGSY | Magnetization Transfer | Positive Phase Shift | Confirms direct protein binding |
| STD-NMR | Saturation Transfer | Strong aromatic signals | Quinoline ring deeply buried in pocket |
| SPR | Affinity ( | 150 - 450 | Excellent starting affinity for a fragment |
| SPR | Ligand Efficiency (LE) | > 0.35 kcal/mol/heavy atom | Highly efficient binding architecture |
Fragment Evolution Strategy: The Chemistry
Once validated, the fragment must be "grown" to increase affinity and selectivity. The 8-methyl carboxylate provides a highly specific vector for this evolution.
Caption: Synthetic workflow for fragment growing utilizing the 8-carboxylate vector.
Protocol 4.1: Saponification and Amide Coupling
This protocol describes the conversion of the screening fragment into a diverse library of elaborated leads.
Step 1: Saponification (Hydrolysis of the Ester)
-
Procedure: Dissolve methyl 4-aminoquinoline-8-carboxylate (1.0 eq) in a 3:1 mixture of THF and
. Add Lithium Hydroxide monohydrate ( , 3.0 eq). Stir at room temperature for 4-6 hours. -
Workup: Acidify the mixture to pH 4-5 using 1M HCl. The resulting 4-aminoquinoline-8-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
-
Causality: Mild basic hydrolysis selectively cleaves the methyl ester without disturbing the basic 4-amino group or the quinoline ring.
Step 2: Amide Coupling (Fragment Growing)
-
Procedure: Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.
-
Addition: Add the desired primary or secondary amine (
, 1.2 eq)—chosen based on X-ray crystallographic data to target adjacent sub-pockets. Stir at room temperature for 12 hours. -
Workup: Dilute with EtOAc, wash with saturated
and brine, dry over , and purify via flash chromatography. -
Causality: HATU is utilized as the coupling reagent because it efficiently handles the steric hindrance often associated with aromatic carboxylic acids, ensuring high yields of the elaborated lead compound.
References
- Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ.
- Advances in Fragment-based Drug Design: Lessons and Innovations from the Post-COVID Drug Discovery Landscape. Bentham Science Publishers.
- NMR Fragment-Based Screening against Tandem RNA Recognition Motifs of TDP-43. PMC / NIH.
- 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate. ChemScene.
Sources
Application Note: Microwave-Assisted Synthesis of 4-Aminoquinoline-8-Carboxylates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimalarial and Antitubercular Drug Discovery, Heterocyclic Library Synthesis
Executive Summary & Mechanistic Rationale
The 4-aminoquinoline scaffold is a privileged pharmacophore in infectious disease drug discovery, most notably for antimalarial (e.g., chloroquine) and antitubercular agents. However, functionalizing the quinoline core with an 8-carboxylate group introduces significant synthetic challenges. While the electron-withdrawing nature of the ester at the 8-position theoretically activates the 4-position for Nucleophilic Aromatic Substitution (SNAr), its steric bulk severely restricts the trajectory of incoming amine nucleophiles.
Conventional thermal fusion methods require prolonged heating (12–24 hours) at elevated temperatures (>130 °C), frequently resulting in thermal degradation, ester hydrolysis, and poor yields. To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach for nitrogen-containing heterocyclic scaffolds.
By coupling microwave dielectric heating with a phenol-assisted fusion strategy, the reaction time is compressed from hours to minutes. Phenol acts as a bifunctional promoter: it functions as a highly polar microwave-absorbing solvent and acts as a hydrogen-bond donor to the quinoline N1 nitrogen, increasing the electrophilicity of the C4 position and stabilizing the Meisenheimer complex transition state. This protocol details a self-validating, highly efficient microwave methodology to synthesize 4-aminoquinoline-8-carboxylates with high fidelity and yield[1].
Reaction Workflow & Pathway Visualization
The following diagram illustrates the logical progression of the SNAr workflow, highlighting the mechanistic role of dielectric heating and the integrated quality control (QC) loops that make this a self-validating protocol.
Workflow of the microwave-assisted SNAr synthesis of 4-aminoquinoline-8-carboxylates.
Quantitative Data & Optimization
The causality behind the selected parameters (145 °C, 30 min, 2.0 equiv phenol) is rooted in empirical optimization. Lower temperatures fail to overcome the steric hindrance of the 8-carboxylate, while higher temperatures risk transamidation or ester cleavage.
Table 1: Optimization of Microwave Reaction Conditions
Reaction conditions: Methyl 4-chloroquinoline-8-carboxylate (1.0 mmol), N-methylpiperazine (1.5 mmol), Phenol (variable).
| Entry | Phenol (equiv) | Power (W) | Temp (°C) | Time (min) | Conversion (%)* | Isolated Yield (%) |
| 1 | None (Neat) | 50 | 145 | 30 | 15 | 12 |
| 2 | 1.0 | 50 | 145 | 30 | 65 | 58 |
| 3 | 2.0 | 50 | 145 | 30 | >99 | 88 |
| 4 | 2.0 | 50 | 120 | 30 | 45 | 40 |
| 5 | 2.0 | 50 | 145 | 15 | 70 | 65 |
*Conversion determined by LC-MS integration at 254 nm.
Table 2: Substrate Scope (Microwave vs. Conventional Heating)
Demonstrating the superiority of the microwave approach across various amine nucleophiles[2].
| Amine Nucleophile | MW Time (min) | MW Yield (%) | Conv. Time (h) | Conv. Yield (%) |
| N-Methylpiperazine | 30 | 88 | 18 | 42 |
| Morpholine | 30 | 85 | 18 | 38 |
| Cyclohexylamine | 40 | 79 | 24 | 31 |
| Aniline (Deactivated) | 45 | 65 | 24 | Trace |
Experimental Protocol: A Self-Validating System
This methodology is designed to ensure that each step verifies the success of the preceding one, minimizing downstream purification failures.
Materials & Equipment
-
Reagents: Methyl 4-chloroquinoline-8-carboxylate (1.0 equiv), Amine nucleophile (1.5 equiv), Phenol (2.0 equiv).
-
Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with dynamic power modulation and IR temperature sensing.
Step-by-Step Methodology
Step 1: Reaction Assembly & Phase Verification
-
To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add methyl 4-chloroquinoline-8-carboxylate (1.0 mmol, 221.6 mg) and phenol (2.0 mmol, 188.2 mg).
-
Add the amine nucleophile (1.5 mmol).
-
Self-Validation Check: Briefly warm the vial on a heat block at 50 °C for 1 minute. The mixture should form a homogenous, viscous melt. If particulates remain, the dielectric heating will be uneven, leading to localized superheating.
Step 2: Microwave Irradiation
-
Seal the vial with a Teflon-lined crimp cap.
-
Insert the vial into the microwave reactor cavity.
-
Program the following parameters:
-
Target Temperature: 145 °C
-
Ramp Time: 5 min
-
Hold Time: 30 min
-
Max Power: 50 W (Dynamic modulation)
-
Cooling: Compressed air cooling to 40 °C post-reaction.
-
-
Causality Note: Limiting the power to 50 W prevents rapid temperature overshoots. The dynamic modulation ensures the system only applies power to maintain 145 °C, preserving the integrity of the 8-carboxylate group[1].
Step 3: In-Process Conversion Check (QC Loop)
-
Upon completion and cooling, extract a 2 µL aliquot of the crude mixture.
-
Dilute in 1 mL of Methanol and analyze via LC-MS.
-
Self-Validation Check: Confirm the disappearance of the starting material mass (m/z 222[M+H]+) and the appearance of the product mass. If starting material >5%, re-seal and subject to an additional 10 minutes of microwave irradiation.
Step 4: Workup & Phenol Scavenging
-
Dissolve the crude viscous mixture in Dichloromethane (DCM, 15 mL).
-
Transfer to a separatory funnel and wash with 2M aqueous NaOH (3 × 15 mL).
-
Causality Note: Phenol (pKa ~9.9) is converted to sodium phenoxide by the NaOH and partitions into the aqueous layer, leaving the highly lipophilic 4-aminoquinoline in the organic layer.
-
Self-Validation Check: Check the pH of the final aqueous wash; it must be >10. Spot the organic layer on a TLC plate (UV 254 nm); the fast-eluting phenol spot (Rf ~0.8 in 1:1 Hexane:EtOAc) must be completely absent.
Step 5: Isolation
-
Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to afford the pure methyl 4-aminoquinoline-8-carboxylate derivative.
References
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite ACS Omega (2021). URL:[Link][1]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds RSC Advances (2023). URL:[Link]
-
Microwave-assisted synthesis of 4-quinolylhydrazines followed by nickel boride reduction: a convenient approach to 4-aminoquinolines and derivatives Tetrahedron Letters (2008). URL:[Link][2]
Sources
Application Note: Crystallization and Purification Strategies for Methyl 4-Aminoquinoline-8-Carboxylate
Topic: Crystallization methods for methyl 4-aminoquinoline-8-carboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 4-aminoquinoline-8-carboxylate is a critical scaffold in the synthesis of antimalarial agents and kinase inhibitors. Its purification presents a unique challenge due to the interplay between the basic 4-aminoquinoline core and the labile 8-position methyl ester. This Application Note details optimized protocols for the isolation of high-purity (>99%) crystals from crude reaction mixtures. We define a robust acid-base extraction workflow followed by two distinct crystallization methodologies: Solvent-Antisolvent Recrystallization for bulk purification and Vapor Diffusion for single-crystal X-ray diffraction (XRD) analysis.
Introduction & Physicochemical Profile
The successful crystallization of methyl 4-aminoquinoline-8-carboxylate requires a deep understanding of its molecular interactions. Unlike simple quinolines, this molecule possesses a "push-pull" electronic structure:
-
4-Amino Group: Acts as an electron donor, increasing the basicity of the quinoline nitrogen and facilitating hydrogen bonding.
-
8-Carboxylate Ester: Acts as a weak electron acceptor and a steric bulk provider. It is susceptible to hydrolysis under strong basic/acidic conditions or high heat.
Solubility Profile (Free Base)
-
High Solubility: Methanol (MeOH), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Ethyl Acetate (EtOAc), Ethanol (EtOH) (hot).
-
Low Solubility: Hexanes, Diethyl Ether, Water (neutral pH).
Critical Consideration: The formation of the hydrochloride salt is a common trap. While the salt crystallizes readily from water/alcohol, it often traps impurities. This guide focuses on the free base crystallization to ensure removal of metal catalysts and regioisomers.
Pre-Crystallization Workflow: Acid-Base Purification
Before attempting crystallization, the crude material must be stripped of non-basic impurities (e.g., unreacted starting materials lacking the amino group) and highly polar tars.
Protocol 1: Acid-Base Extraction
Objective: Isolate the target amine from neutral/acidic byproducts.[1]
-
Dissolution: Dissolve the crude reaction residue in DCM (10 mL/g) .
-
Acid Extraction: Extract the organic layer twice with 1.0 M HCl (aq) .
-
Wash: Wash the combined aqueous acidic layers with fresh DCM to remove entrained non-basic organics.
-
Basification (Critical Step):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly adjust pH to ~9–10 using saturated NaHCO₃ or 2 M NaOH .
-
Note: Avoid pH > 12 or prolonged exposure to strong base to prevent hydrolysis of the methyl ester.
-
-
Recovery: Extract the cloudy aqueous mixture three times with DCM or EtOAc . Dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the semi-solid free base.
Crystallization Protocols
Method A: Bulk Recrystallization (Purification)
Best for: Scaling up (>500 mg) and removing isomeric impurities.
Rationale: The Ethyl Acetate/Hexane system utilizes the temperature-dependent solubility of the quinoline core. The ester group prevents the molecule from being too insoluble in EtOAc, while Hexane acts as a selective antisolvent to force precipitation of the structured crystal lattice.
Step-by-Step Protocol:
-
Saturation: Transfer the solid from Protocol 1 into a flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 5–8 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 77 °C).
-
Observation: If the solid does not dissolve completely, add EtOAc in 1 mL increments until a clear yellow/orange solution is obtained.
-
-
Filtration (Hot): If insoluble particulates (salts/dust) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.
-
Nucleation: Remove from heat. While still warm (~50 °C), add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 2–3 drops of EtOAc to redissolve the turbidity.
-
Cooling Ramp:
-
Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.
-
Transfer to a fridge (4 °C) for 12 hours.
-
-
Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Hexane/EtOAc (9:1).
Method B: Vapor Diffusion (Single Crystal Growth)
Best for: Growing high-quality crystals for X-ray Diffraction (XRD).
Rationale: Vapor diffusion allows for an extremely slow increase in supersaturation, minimizing defects. Methanol is an excellent solvent for the polar amino/ester groups, while Diethyl Ether serves as a volatile antisolvent.
Step-by-Step Protocol:
-
Inner Vial: Dissolve 20–30 mg of the pure compound in a minimal amount (0.5–1.0 mL) of Methanol in a small (2 mL) glass vial. Ensure the solution is clear. Cap loosely or leave uncapped.
-
Outer Chamber: Place the small vial inside a larger jar (20 mL) containing 5–8 mL of Diethyl Ether .
-
Sealing: Tightly seal the outer jar.
-
Diffusion: Store the setup in a vibration-free, dark environment at room temperature.
-
Harvest: Crystals should appear within 2–5 days.
Visualization of Workflows
Figure 1: Purification & Crystallization Logic Flow
Caption: Logical workflow for the purification of methyl 4-aminoquinoline-8-carboxylate, separating bulk purification from analytical crystal growth.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation reached too quickly or temperature dropped too fast. | Re-heat to dissolve oil. Add a seed crystal. Cool much slower (wrap flask in foil/towel). |
| No Precipitation | Solution too dilute or solvent too polar. | Concentrate the solution by 50% under vacuum. Add more antisolvent (Hexane) dropwise. |
| Hydrolysis | Exposure to strong base or heat + moisture. | Verify ester integrity via TLC/NMR. Ensure pH < 10 during basification. Use anhydrous solvents.[1] |
| Colored Impurities | Oxidation products (quinones). | Add activated charcoal to the hot solution (Method A), stir for 5 min, then filter hot through Celite. |
Characterization Standards
Upon isolating crystals, verification of the structure and purity is mandatory.
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the methyl ester singlet around δ 3.9–4.0 ppm.
-
Verify the amino protons (broad singlet) and the characteristic quinoline aromatic protons (splitting pattern).
-
-
HPLC Purity:
-
Target >98% area under the curve.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
-
XRD (if Method B used):
-
Confirm absolute configuration and packing. The 4-amino and 8-ester groups often facilitate intermolecular hydrogen bonding networks.
-
References
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. (2021). [Link]
-
Methyl 4-aminoquinoline-8-carboxylate Properties. PubChem Compound Summary. [Link]
-
Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library. (General Reference for Solvent Selection). [Link]
Sources
Application Note: Precision Synthesis of Amide Derivatives from Methyl 4-Aminoquinoline-8-Carboxylate
Strategic Abstract & Chemical Logic
The transformation of methyl 4-aminoquinoline-8-carboxylate into its amide derivatives represents a critical functionalization step in the development of quinoline-based pharmacophores (e.g., antimalarials, metallo-enzyme inhibitors).
The Synthetic Challenge: The primary challenge in this transformation is the electronic interplay between the 4-amino group and the 8-ester .
-
Electronic Deactivation: The amino group at C4 is a strong resonance donor (
effect). This electron density is delocalized into the quinoline ring, rendering the carbonyl carbon at C8 less electrophilic compared to a standard benzoate ester. Consequently, direct aminolysis often requires forcing conditions. -
Chemoselectivity: While the C4-amine is an aniline (nucleophilic), we must selectively target the C8-ester (electrophilic) without protecting the C4-amine. In coupling reactions, the activated C8-species could theoretically react with the C4-amine of another molecule (polymerization). However, since the C4-amine is sterically hindered and electronically delocalized, an added aliphatic amine nucleophile will kinetically dominate.
This guide presents two validated pathways:
-
Protocol A (Hydrolysis-Coupling): The high-fidelity route for diverse libraries.
-
Protocol B (Direct Aminolysis): The process-intensified route for simple aliphatic amines.
Experimental Workflows (Visualized)
Figure 1: Dual-pathway strategy for amide synthesis. Path A is recommended for library generation; Path B is suitable for scale-up with simple amines.
Protocol A: Hydrolysis and HATU-Mediated Coupling (The "Gold Standard")
This method is preferred for Medicinal Chemistry due to its mild conditions and compatibility with a wide range of amines (aromatic, aliphatic, chiral).
Phase 1: Saponification
Objective: Convert the methyl ester to the free carboxylic acid without affecting the 4-amino group.
Reagents:
-
Methyl 4-aminoquinoline-8-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF:Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve the starting ester in THF (0.2 M concentration).
-
Activation: Add the solution of LiOH in water dropwise. The mixture may turn slightly cloudy.
-
Reaction: Stir at 40°C for 4–6 hours . Monitor by LCMS.[1] The starting material (
) peak should disappear, replaced by the acid peak ( ). -
Workup (Critical):
-
Concentrate to remove THF.
-
Adjust pH of the aqueous residue to ~4–5 using 1N HCl. The amino-acid zwitterion typically precipitates at this isoelectric point.
-
Filter the solid, wash with cold water and Et₂O. Dry under vacuum.
-
Note: If no precipitate forms, lyophilize the aqueous phase to obtain the crude lithiate/acid, which can often be used directly in coupling if salt content is accounted for.
-
Phase 2: Amide Coupling
Objective: Activate the "lazy" 8-carboxylic acid and couple with amine
Reagents:
-
4-Aminoquinoline-8-carboxylic acid (1.0 equiv)
-
Amine (
) (1.2 equiv) -
HATU (1.2 equiv) - Chosen for high reactivity to overcome electronic deactivation.
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Protocol:
-
Activation: In a dried vial, suspend the carboxylic acid in DMF (0.1 M). Add DIPEA. The mixture should become homogeneous.
-
Pre-activation: Add HATU in one portion. Stir for 5–10 minutes at Room Temperature (RT). The solution often turns yellow/orange (activated ester formation).
-
Addition: Add the target amine (
). -
Reaction: Stir at RT for 2–12 hours .
-
Checkpoint: If the reaction is sluggish (due to sterics on the amine), heat to 50°C.
-
-
Quench & Purification:
-
Dilute with EtOAc. Wash with sat. NaHCO₃ (remove byproducts), water, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The 4-amino group makes the product polar; usually, 2–10% MeOH in DCM is required.
-
Protocol B: Direct Aminolysis (Lewis Acid Mediated)
Scope: Best for primary aliphatic amines. Not suitable for valuable/complex amines due to excess reagent requirements.
Mechanism: Trimethylaluminum (AlMe₃) forms a highly reactive aluminum amide species (
Safety Warning: AlMe₃ is pyrophoric. Handle strictly under Nitrogen/Argon.
Procedure:
-
Reagent Prep: In a sealed tube under
, dissolve the amine (2.0 equiv) in anhydrous Toluene or DCM. -
Catalyst Formation: Carefully add AlMe₃ (2.0 M in toluene, 2.0 equiv) dropwise at 0°C. Methane gas evolution will occur (bubbling). Stir at RT for 30 mins to form the active species.
-
Substrate Addition: Add Methyl 4-aminoquinoline-8-carboxylate (1.0 equiv) dissolved in Toluene.
-
Heating: Seal the tube and heat to 80–100°C for 12 hours .
-
Workup (Careful):
-
Cool to 0°C.[2]
-
Quench dropwise with Rochelle's salt solution (Potassium sodium tartrate) or dilute HCl. Caution: Exothermic.
-
Stir vigorously until the aluminum emulsion breaks (layers separate).
-
Extract with EtOAc, dry, and purify.
-
Data Analysis & Quality Control
Expected Analytical Signatures
| Feature | Method | Observation |
| Amide Formation | ¹H NMR | Appearance of amide -NH signal (often broad singlet, |
| Regiochemistry | HMBC | Cross-peak between Amide-NH and Carbonyl C8 confirms the correct linkage. |
| Purity | LCMS | Single peak. Mass = |
Troubleshooting Guide
-
Problem: Low conversion in Coupling (Protocol A).
-
Problem: Product is stuck in the aqueous layer during workup.
References
-
General Amide Coupling Strategies
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Reactivity of Aminoquinolines
- Kouznetsov, V. V., et al. (2017). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry.
-
Direct Aminolysis with AlMe3
- Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.
-
HATU Activation Mechanism
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114853670B - Quinoline compounds containing amide groups and their preparation and application - Google Patents [patents.google.com]
- 5. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. scilit.com [scilit.com]
The Rising Star in Sensing: A Guide to Methyl 4-Aminoquinoline-8-carboxylate in Fluorescent Probe Development
The quest for highly sensitive and selective fluorescent sensors is a cornerstone of modern analytical science, with applications spanning from biomedical research to environmental monitoring. Within the vast arsenal of fluorogenic scaffolds, quinoline and its derivatives have consistently demonstrated their versatility and robustness.[1] This guide focuses on a particularly promising, yet underexplored, member of this family: Methyl 4-aminoquinoline-8-carboxylate . Its unique electronic and structural features make it an exceptional candidate for the rational design of next-generation fluorescent probes.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how to synthesize, characterize, and apply this versatile fluorophore. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The Strategic Advantage of the 4-Aminoquinoline-8-carboxylate Scaffold
The power of Methyl 4-aminoquinoline-8-carboxylate lies in the strategic placement of its functional groups. The 4-amino group acts as a potent electron-donating group, significantly influencing the photophysical properties of the quinoline core and often enhancing the quantum yield.[1] Conversely, the 8-carboxylate group is an electron-withdrawing group that can be readily modified, serving as a versatile handle for attaching recognition moieties (receptors) for specific analytes. This inherent "push-pull" electronic character, combined with the rigid quinoline framework, creates a scaffold that is highly sensitive to its local environment, a key attribute for a fluorescent sensor.[2]
Synthesis and Characterization: From Precursor to Probe
While direct literature on the one-pot synthesis of Methyl 4-aminoquinoline-8-carboxylate is scarce, a reliable and scalable synthetic route can be rationally designed based on well-established organometallic and nucleophilic aromatic substitution methodologies. The proposed pathway involves the synthesis of a key intermediate, Methyl 4-chloroquinoline-8-carboxylate , followed by amination.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of Methyl 4-aminoquinoline-8-carboxylate.
Protocol 1: Synthesis of Methyl 4-chloroquinoline-8-carboxylate (Intermediate)
This protocol is adapted from established procedures for the synthesis of quinoline derivatives.[3][4]
-
Carboxylation of 8-Bromoquinoline:
-
In a high-pressure reactor, combine 8-bromoquinoline (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.) in methanol.
-
Pressurize the reactor with carbon monoxide (60 psi) and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, vent the CO, and purify the crude product by column chromatography to yield methyl 8-bromoquinoline-4-carboxylate.
-
-
Chlorination:
-
To the methyl 8-bromoquinoline-4-carboxylate, add phosphorus oxychloride (POCl₃, 5-10 eq.) and heat to reflux (approx. 110 °C) for 2-4 hours.
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to obtain Methyl 4-chloroquinoline-8-carboxylate.
-
Protocol 2: Synthesis of Methyl 4-aminoquinoline-8-carboxylate (Final Product)
This procedure is based on the principles of nucleophilic aromatic substitution (SNAr), a common method for synthesizing 4-aminoquinolines.[5][6]
-
In a sealed tube, dissolve Methyl 4-chloroquinoline-8-carboxylate (1.0 eq.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add a source of ammonia. A convenient in-situ source is formamide in the presence of an initiator like 2-aminoethanol, catalyzed by a copper salt (e.g., CuI).[5]
-
Heat the reaction mixture to 120-150 °C for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and perform a standard aqueous work-up. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-aminoquinoline-8-carboxylate.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
Photophysical Properties: An Educated Prediction
| Property | Predicted Value/Characteristic | Rationale |
| Absorption (λ_abs_ max) | 320 - 360 nm | The π-conjugated system of the quinoline ring will result in absorption in the UV-A to near-visible region. |
| Emission (λ_em_ max) | 400 - 480 nm (Blue to Cyan) | The electron-donating 4-amino group is expected to cause a significant Stokes shift and emission in the visible spectrum.[1] |
| Quantum Yield (Φ_F_) | Moderate to High | The rigid quinoline scaffold and the presence of the amino group generally lead to good fluorescence quantum yields.[2] |
| Stokes Shift | Large | The intramolecular charge transfer (ICT) character from the amino to the carboxylate group should result in a substantial Stokes shift. |
| Solvatochromism | Pronounced | The ICT nature of the molecule suggests that its emission spectrum will be sensitive to solvent polarity, with red-shifts in more polar solvents.[8] |
Application Notes: Designing a Fluorescent Sensor for Divalent Metal Ions
The structure of Methyl 4-aminoquinoline-8-carboxylate is pre-organized for the chelation of metal ions. The nitrogen of the quinoline ring and the amino group can act as a bidentate ligand. This makes it an excellent starting point for developing sensors for biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺.
Principle of a "Turn-On" Fluorescent Sensor for Zn²⁺
We can hypothesize a sensor design where the 4-amino group is further modified with a recognition unit that, in its free state, quenches the fluorescence of the quinoline core via a Photoinduced Electron Transfer (PET) mechanism. Upon binding to the target analyte (e.g., Zn²⁺), the PET process is inhibited, leading to a "turn-on" fluorescence response.
Caption: Proposed PET-inhibition and CHEF mechanism for a "turn-on" Zn²⁺ sensor.
Protocol 3: Modification of the Core Fluorophore to Create a Zn²⁺ Sensor
This protocol describes a hypothetical modification to install a Zn²⁺-binding moiety.
-
To a solution of Methyl 4-aminoquinoline-8-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., DMF), add a base such as triethylamine (1.2 eq.).
-
Slowly add a solution of a chloroacetyl-appended chelator (e.g., a derivative of dipicolylamine) (1.1 eq.).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the product by column chromatography.
-
Characterize the final sensor molecule by NMR and MS.
Protocol 4: General Procedure for Fluorescence Titration and Analyte Detection
This protocol outlines the steps to evaluate the performance of the newly synthesized sensor.
-
Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a buffered aqueous solution).
-
Prepare stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) of known concentrations in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in the desired buffer (e.g., HEPES buffer, pH 7.4).
-
Record the initial fluorescence emission spectrum using an appropriate excitation wavelength (determined from the absorption spectrum).
-
Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette, recording the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a binding isotherm.
-
-
Selectivity Studies:
-
To a solution of the sensor, add a concentration of Zn²⁺ that elicits a significant fluorescence response.
-
To this solution, add aliquots of other potentially interfering metal ions at the same or higher concentrations and record any changes in fluorescence. A highly selective sensor will show a minimal response to other ions.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated from the calibration curve derived from the titration data, typically using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; side reactions. | Optimize reaction time, temperature, and catalyst loading. Ensure anhydrous conditions where necessary. |
| Poor fluorescence signal | Aggregation of the sensor; incorrect solvent/pH. | Test different solvents or buffer conditions. Lower the concentration of the sensor. |
| Lack of selectivity | The receptor moiety binds to multiple ions. | Redesign the receptor to have a higher affinity and more specific coordination geometry for the target ion. |
| Photobleaching | The fluorophore is not stable under prolonged excitation. | Reduce the intensity of the excitation light or the exposure time. Consider incorporating photostabilizing agents. |
Conclusion
Methyl 4-aminoquinoline-8-carboxylate represents a highly promising and tunable platform for the development of advanced fluorescent sensors. While further experimental validation of its specific properties is needed, the principles of organic synthesis and fluorescence chemistry provide a clear roadmap for its application. By leveraging the rational design principles outlined in this guide, researchers can unlock the potential of this scaffold to create novel probes for a wide array of analytes, driving innovation in diagnostics, drug discovery, and beyond.
References
-
Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Matosiuk, D., et al. (2015). Synthesis and practical use of novel fluorophores quinoline derivatives. 3rd International Conference on Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available at: [Link]
-
Sperandio, O., et al. (2025). Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. PMC. Available at: [Link]
- Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
-
de Souza, G. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]
-
RSC Publishing. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Available at: [Link]
-
Lavis, L. (n.d.). Lavis Lab. Janelia Research Campus. Available at: [Link]
-
Mugesh, G., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. Available at: [Link]
-
Al-Thebeiti, M. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Available at: [Link]
-
ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
-
Indian Journal of Pure & Applied Physics. (2006). Photo physical properties of 8-hydroxy quinoline. Available at: [Link]
-
RSC Publishing. (2007). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Available at: [Link]
-
ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Available at: [Link]
-
ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Methyl 4-aminoquinoline-8-carboxylate solubility issues in aqueous buffers
Technical Support Center: Methyl 4-aminoquinoline-8-carboxylate Formulation & Solubility
Welcome to the Application Science Knowledge Base. As researchers transition from in silico design or organic synthesis to in vitro biological assays, handling functionalized quinolines often presents significant formulation hurdles. Methyl 4-aminoquinoline-8-carboxylate is a notoriously challenging chemotype due to its lipophilic core, pH-sensitive ionization, and labile ester linkage.
This guide is engineered to provide you with field-proven, mechanistically sound solutions to prevent precipitation, avoid chemical degradation, and ensure robust assay reproducibility.
Part 1: The Physicochemical Root Causes (Knowledge Base)
To troubleshoot solubility, we must first understand the molecular behavior of Methyl 4-aminoquinoline-8-carboxylate in aqueous environments. The molecule features a basic quinoline nitrogen, a 4-amino group, and an electron-withdrawing methyl ester at the 8-position.
While unsubstituted 4-aminoquinoline has a relatively high pKa (approx. 9.08)[1], the electron-withdrawing nature of the 8-carboxylate ester significantly depresses the pKa of the quinoline system[2]. Consequently, at a physiological pH of 7.4, a large fraction of the molecule exists in an un-ionized, highly lipophilic state, leading to rapid precipitation in aqueous buffers. Furthermore, the ester at the 8-position is highly susceptible to base- and acid-catalyzed hydrolysis.
Table 1: Quantitative Physicochemical Profile & Formulation Constraints
| Parameter | Estimated Value / Behavior | Mechanistic Implication for Assays |
| pKa (Quinoline System) | ~6.5 – 7.5 | At pH 7.4, the molecule is predominantly un-ionized, drastically reducing aqueous solubility[3]. |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Direct dilution from DMSO into PBS will result in thermodynamic supersaturation and immediate precipitation[4]. |
| Hydrolysis Risk (pH < 4.0) | Moderate to High | Acid-catalyzed cleavage of the methyl ester. Avoid prolonged storage in acidic buffers. |
| Hydrolysis Risk (pH > 8.0) | High | Base-catalyzed saponification to 4-aminoquinoline-8-carboxylic acid. Causes false negatives in structure-activity relationship (SAR) assays[5]. |
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I diluted my 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM, and the solution immediately turned cloudy. How do I fix this?"
The Causality: You have exceeded the kinetic solubility limit of the un-ionized free base. The hydrophobic effect forces the lipophilic quinoline cores to aggregate, minimizing their surface area exposed to water.
The Solution: Do not rely on DMSO alone. You must lower the thermodynamic energy barrier of solvation. The most effective method for aminoquinolines is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the cyclodextrin toroid encapsulates the lipophilic quinoline core, while its hydrophilic exterior maintains aqueous solubility[]. This avoids the osmotic penalties and cellular toxicity associated with high concentrations of organic co-solvents[7].
Decision tree for solubilizing Methyl 4-aminoquinoline-8-carboxylate in aqueous media.
Issue 2: "I lowered the buffer pH to 3.0 to force protonation and dissolve the compound. It dissolved, but my LC-MS shows a new mass peak. What happened?"
The Causality: While lowering the pH successfully protonated the quinoline nitrogen (forming a highly soluble cationic species), you inadvertently triggered acid-catalyzed hydrolysis of the methyl ester at the 8-position. The new mass peak is the degraded carboxylic acid derivative.
The Solution: You must operate within a narrow "Goldilocks" pH window (pH 5.5 – 6.5) where you gain partial protonation for solubility enhancement without accelerating ester hydrolysis. Always prepare these solutions fresh; do not store aqueous stocks of this compound.
pH-dependent ionization and hydrolysis pathways of the quinoline-8-carboxylate ester.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, use the following validated methodologies. These protocols include built-in verification steps to confirm that your compound is truly in solution and not forming nano-suspensions that can cause false-positive assay readouts via light scattering or non-specific protein binding.
Protocol A: HP-β-CD Complexation for Neutral pH Assays
Use this protocol when your biological assay strictly requires pH 7.4 and cannot tolerate pH adjustments.
-
Prepare the Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.
-
Prepare the Guest Stock: Dissolve Methyl 4-aminoquinoline-8-carboxylate in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Complexation (The Dropwise Method): Place 900 µL of the 20% HP-β-CD buffer on a magnetic stirrer at 500 RPM. Slowly add 100 µL of the 10 mM DMSO stock dropwise directly into the vortex center.
-
Equilibration: Allow the solution to stir at room temperature for 30 minutes. The mechanical energy aids the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the quinoline to enter[].
-
Validation Step (Critical): Centrifuge the final mixture at 10,000 x g for 10 minutes.
-
If a visible pellet forms: The complexation failed or the capacity was exceeded.
-
If no pellet forms: Proceed to measure the supernatant via UV-Vis or LC-MS to confirm the final concentration (Target: 1 mM compound in 10% DMSO / 18% HP-β-CD). You can now safely dilute this intermediate stock further into your assay media.
-
Protocol B: pH-Controlled Co-Solvent Formulation
Use this protocol if cyclodextrins interfere with your specific target binding (e.g., lipid-binding proteins).
-
Buffer Preparation: Prepare a 50 mM MES buffer and adjust the pH precisely to 6.2 using 1M NaOH. (This pH balances partial protonation with ester stability).
-
Surfactant Addition: Add 0.1% (v/v) Pluronic F-68 or Tween-20 to the MES buffer to lower the surface tension and prevent non-specific adsorption to plasticware.
-
Dilution: Dilute the 10 mM DMSO stock of the compound into the MES buffer to a maximum final concentration of 50 µM. Keep final DMSO concentration ≤ 2% to prevent cellular toxicity.
-
Validation Step (Critical): Analyze the solution immediately via Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of particles > 10 nm indicates colloidal aggregation. If aggregates are present, you must lower the target concentration.
-
Time-Course Warning: Use this formulation within 4 hours of preparation to guarantee < 5% ester hydrolysis.
References
- POTENTIOMETRIC DETERMINATIONS OF DISSOCIATION CONSTANTS AND THERMO-DYNAMIC PARAMETERS OF 4-AMINOQUINOLINE IN AQUEOUS...
- Proteolytic enzymes.
- Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood Source: Ovid URL
- Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers Source: White Rose University Consortium URL
- Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials.
- Methyl 4-aminoquinoline-8-carboxylate hydrochloride Source: BLD Pharmatech URL
- Source: PMC (NIH)
- Journal of American Science 2012;8(12)
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. jofamericanscience.org [jofamericanscience.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 4-aminoquinoline-8-carboxylate reactions
Troubleshooting Steric Hindrance and Coupling Inefficiencies
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of the 4-aminoquinoline scaffold—a privileged structure in drug discovery (notably in antimalarials and kinase inhibitors).
Reactions at the 8-carboxylate position are notoriously difficult. This guide provides field-proven, self-validating protocols to overcome the severe steric and electronic barriers inherent to this system.
Part 1: The Mechanistic Challenge (Why standard methods fail)
The 8-position of the quinoline ring suffers from intense peri-interactions with the adjacent N1 nitrogen. Furthermore, the 4-amino substituent is strongly electron-donating via resonance. This electron density increases the basicity of the N1 nitrogen, creating a highly stable, intramolecular hydrogen-bonded network with the 8-carboxylic acid.
Because of this tightly locked conformation, standard coupling reagents like EDC/HOBt or DCC cannot effectively access or activate the carbonyl carbon. To break this network, you must use strong, non-nucleophilic bases combined with highly reactive, anchimerically-assisted coupling reagents 1.
Part 2: Troubleshooting Knowledge Base (FAQs)
Q1: I am using standard EDC/HOBt, but my amidation yields are <20%. Why is this happening? A1: HOBt generates an OBt-active ester, which lacks the reactivity required to overcome the steric shield of the quinoline ring. You must switch to a reagent that generates a more electrophilic intermediate. HATU or PyAOP are recommended because they generate an OAt (1-hydroxy-7-azabenzotriazole) ester. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance—acting as an intramolecular base to guide your amine nucleophile directly to the hindered carbonyl 1.
Q2: I switched to HATU, but LC-MS shows a massive byproduct peak and very little of my desired amide. What went wrong? A2: You are likely observing guanidinylation of your amine. HATU is a uronium/aminium salt. If the amine nucleophile is introduced before the 4-aminoquinoline-8-carboxylic acid is fully activated, the amine will directly attack the HATU reagent, forming an irreversible guanidinyl byproduct 2. Solution: Implement a strict pre-activation step . Add HATU and base to the carboxylic acid, wait 5 minutes for the OAt-ester to fully form, and only then add your amine 3.
Q3: Are there safer alternatives to HATU that maintain high reactivity for hindered quinolines? A3: Yes. COMU is an excellent alternative. It utilizes the Oxyma Pure leaving group and exists primarily in the highly reactive uronium form. It provides comparable or superior coupling efficiency to HATU for sterically hindered substrates, requires only one equivalent of base, and carries a significantly lower risk of explosion or severe allergic sensitization 4.
Part 3: Quantitative Reagent Comparison
To optimize your workflow, consult the data table below summarizing the performance of various coupling systems specifically for hindered 8-quinolinecarboxylates.
| Reagent System | Reactive Intermediate | Anchimeric Assistance | Expected Yield | Epimerization Risk | Primary Use Case |
| EDC / HOBt | OBt Ester | No | < 20% | Low | Unhindered aliphatic acids (Not recommended here). |
| HATU / DIPEA | OAt Ester | Yes (Pyridine N) | 85 - 95% | Very Low | Highly hindered primary/secondary amines. |
| COMU / DIPEA | Oxyma Ester | Yes (Oxime O) | 85 - 98% | Very Low | Safer alternative; excellent for microwave synthesis. |
| Ghosez's Reagent | Acyl Chloride | No | 70 - 90% | Moderate | Unreactive anilines; neutral conditions prevent HCl salts. |
Part 4: Reaction Logic & Workflows
The following diagrams illustrate the critical pathways and logic required to successfully navigate this synthesis.
Fig 1: Reaction logic of HATU-mediated coupling vs. the competing guanidinylation error pathway.
Fig 2: Self-validating workflow for sterically hindered 4-aminoquinoline-8-carboxylate amidation.
Part 5: Self-Validating Experimental Protocol
Optimized HATU Amidation of 4-Aminoquinoline-8-Carboxylic Acid
This protocol is designed as a self-validating system. By incorporating an analytical checkpoint (Step 3), you eliminate the guesswork of reaction completion and prevent the waste of expensive amine building blocks.
Reagents Required:
-
4-Aminoquinoline-8-carboxylic acid (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
H-Bond Disruption: Suspend the 4-aminoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N2/Ar). Add DIPEA (3.0 eq).
-
Causality: The excess base is critical here. It not only deprotonates the carboxylic acid but actively disrupts the strong intramolecular hydrogen bond with the N1 quinoline nitrogen, exposing the carboxylate for activation.
-
-
Pre-Activation: Cool the reaction mixture to 0 °C. Add HATU (1.1 eq) in one portion. Stir at 0 °C for exactly 5 minutes.
-
Causality: Cooling prevents thermal degradation of the highly reactive OAt-ester. The 5-minute window ensures complete conversion of the acid before the amine is introduced, preventing guanidinylation.
-
-
Analytical Validation (Critical Checkpoint): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: You must observe the disappearance of the starting acid mass
and the appearance of the OAt-active ester intermediate (typically ). Do not proceed until this intermediate is confirmed.
-
-
Nucleophilic Attack: Once the active ester is validated, add the amine nucleophile (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.
-
Causality: The anchimeric assistance from the pyridine nitrogen of the OAt group will now efficiently guide the amine to the hindered carbonyl carbon.
-
-
Quench and Isolation: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over , and concentrate in vacuo.
References
-
Peptide Coupling Reagents Guide | Sigma-Aldrich | 1
-
Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids | Benchchem |2
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem | 4
-
HATU | Wikipedia | 3
Sources
Troubleshooting ester hydrolysis of methyl 4-aminoquinoline-8-carboxylate
Technical Support Center: 4-Aminoquinoline Ester Hydrolysis
Case ID: 4AQ-8-HYD-001 Subject: Optimization of cleavage conditions for sterically hindered, zwitterionic heteroaromatic esters.
Executive Summary
Hydrolyzing methyl 4-aminoquinoline-8-carboxylate presents a dual challenge: steric hindrance at the 8-position (peri-interaction) and zwitterionic solubility of the product. Standard protocols often fail not during the reaction, but during isolation, leading to false negatives where the product is lost in the aqueous phase.
This guide provides a tiered troubleshooting approach, moving from kinetic optimization to thermodynamic isolation strategies.
Part 1: The Standard Protocol (Baseline)
Start here. If you are using unverified conditions, reset to this "Gold Standard" method.
The System: Lithium Hydroxide (LiOH) in THF/MeOH/H2O.[1][2] Why: LiOH is less basic than NaOH/KOH, reducing side reactions, but the Li+ cation acts as a Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack—critical for the hindered 8-position [1].
| Parameter | Recommendation |
| Reagent | LiOH·H₂O (3.0 – 5.0 equivalents) |
| Solvent System | THF : MeOH : H₂O (3 : 1 : 1) |
| Concentration | 0.1 M – 0.2 M (relative to substrate) |
| Temperature | 40 °C (Start) → 60 °C (Optimization) |
| Time | 4 – 16 Hours |
Part 2: Troubleshooting & FAQs
Module A: Reaction Kinetics (The Reaction Stalls)
Q: TLC shows starting material remaining after 16 hours. Should I add more base? A: No. The issue is likely steric hindrance , not base depletion. The 8-position carboxylate is flanked by the quinoline nitrogen and the 7-position proton. This creates a "peri-effect" that blocks the nucleophilic attack trajectory.
Corrective Actions:
-
Temperature Ramp: Increase temperature to 60–70 °C . The energy barrier for the tetrahedral intermediate formation at the 8-position is higher than typical benzoates.
-
Solvent Switch: If using MeOH/Water, switch to 1,4-Dioxane/Water (2:1) and heat to reflux (100 °C). Dioxane allows for higher temperatures than THF/MeOH and solvates the lithium carboxylate intermediate better.
-
The "Nuclear" Option (Nucleophilic Cleavage): If basic hydrolysis fails completely due to electronic deactivation, switch to Lithium Iodide (LiI) in pyridine or collidine at reflux. This proceeds via an Sɴ2 mechanism on the methyl group, bypassing the steric block at the carbonyl carbon [2].
Figure 1: Decision tree for stalled hydrolysis kinetics.
Module B: Isolation & Purification (The Zwitterion Trap)
Q: The reaction finished (TLC), but after acidifying and extracting with Ethyl Acetate, my organic layer is empty. Where is my product? A: Your product is in the water layer. Explanation: 4-Aminoquinoline-8-carboxylic acid is a zwitterion .
-
The 4-Aminoquinoline Core: Highly basic (pKa of ring N ≈ 9.0 due to resonance donation from the 4-NH₂).
-
The 8-Carboxylic Acid: Acidic (pKa ≈ 3.0–4.0).
If you acidify to pH 1 (standard workup), the molecule becomes a dication (COOH + NH⁺) and is water-soluble. If you leave it basic (pH 12), it is an anion (COO⁻ + N) and is water-soluble.
The Fix: Isoelectric Point (pI) Precipitation You must adjust the pH to the Isoelectric Point , where the net charge is zero.
Protocol:
-
Concentrate the reaction mixture to remove THF/MeOH.
-
Dilute the aqueous residue with minimal water.
-
Slowly add 1M HCl while monitoring with a pH meter.
-
Target pH: 6.0 – 6.5 .
-
Why? This sits safely between the acid pKa (~3.5) and the base pKa (~9.0).
-
-
The product should precipitate as a solid. Filter and wash with cold water/ether.
Q: What if it doesn't precipitate at pH 6? A: The zwitterion might be too polar (highly soluble). Corrective Action: Use Diaion HP-20 or a similar hydrophobic resin.
-
Load the aqueous solution (pH 6) onto the resin.
-
Wash with water (removes inorganic salts like LiCl).
-
Elute with MeOH or Acetone/Water.[3] The organic product will release.
Figure 2: Solubility profile of 4-aminoquinoline-8-carboxylic acid vs. pH.
Module C: Alternative "Plan B" Methods
If the LiOH method causes decomposition or fails to cleave:
1. Acidic Hydrolysis (HCl)
-
Conditions: 6M HCl, Reflux, 4–6 hours.
-
Pros: Drives the reaction by protonating the ester carbonyl, making it more electrophilic.
-
Cons: The 4-amino group will protonate, deactivating the ring slightly, but the ester activation usually compensates.
-
Warning: The product will be the Hydrochloride salt. To isolate the free acid, you must still neutralize to pH 6.
2. Anhydrous Cleavage (TMSI)
-
Conditions: Trimethylsilyl iodide (TMSI) in DCM or Chloroform.
-
Mechanism: Cleaves the methyl-oxygen bond via Sɴ2.
-
Use Case: Strictly anhydrous conditions required; good if the substrate is sensitive to aqueous base.
References
-
Lithium Hydroxide Specificity
-
Nucleophilic Cleavage (LiI)
- Title: Cleavage of Esters by Salts.
- Source: Journal of Organic Chemistry (McMurry Method).
-
URL:[Link]
- Context: Validates the use of Lithium Iodide in pyridine for difficult ester cleavages where saponific
-
Zwitterion Isolation (General Heterocycles)
-
Title: Purification of reaction products from synthesis of carboxylic betaine zwitterionic monomers.[4]
- Source: Google P
- URL
- Context: Describes the use of ion exchange and pH adjustment for isolating zwitterionic carboxyl
-
Sources
- 1. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Methyl 4-Aminoquinoline-8-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 4-aminoquinoline derivatives. Synthesizing methyl 4-aminoquinoline-8-carboxylate typically involves a nucleophilic aromatic substitution (SNAr) of methyl 4-chloroquinoline-8-carboxylate with an amine or ammonia source .
When this reaction does not reach 100% conversion, separating the unreacted 4-chloroquinoline starting material from the 4-aminoquinoline product becomes a major bottleneck. Standard silica gel chromatography often fails due to the basicity of the product, which causes severe streaking and co-elution. This guide provides field-proven, causality-driven protocols to isolate your target compound efficiently without relying on brute-force chromatography.
Physicochemical Causality: Why Separation Works
To design a self-validating purification system, we must exploit the fundamental electronic differences between the starting material and the product. The 4-amino group strongly donates electron density into the quinoline ring via resonance, dramatically increasing the basicity of the quinoline nitrogen (pKa ~7.5–8.4) . In contrast, the 4-chloro group is electron-withdrawing, rendering the starting material weakly basic (pKa ~3.5) .
By manipulating the pH of the system, we can selectively protonate the product while leaving the starting material neutral.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 4-chloroquinoline-8-carboxylate (SM) | Methyl 4-aminoquinoline-8-carboxylate (Product) |
| Role in Synthesis | Unreacted Starting Material | Target Product |
| CAS Number | 1416440-14-6 | 1416438-65-7 |
| Quinoline pKa (Conjugate Acid) | ~3.5 (Weakly basic) | ~7.5 - 8.0 (Strongly basic) |
| TLC Rf (EtOAc:Hexane 1:1) | ~0.7 - 0.8 (Non-polar, tight spot) | ~0.1 - 0.2 (Polar, streaks heavily) |
| Aqueous Solubility (pH 4.0) | Insoluble (Partitions to organic phase) | Soluble (Forms protonated ammonium salt) |
Troubleshooting & FAQs
Q1: Why am I losing product yield when running the crude mixture through a silica column? A: 4-Aminoquinolines possess a highly basic quinoline nitrogen that forms strong hydrogen bonds and ionic interactions with the acidic silanol groups on bare silica. This causes irreversible binding or severe streaking. If you must use chromatography, you must deactivate the silica by adding 1–5% triethylamine (TEA) or methanolic ammonia to your eluent. However, the pH-driven methods below are far superior for scale-up.
Q2: During the acid-base extraction, a thick emulsion formed. How do I break it? A: Emulsions in quinoline extractions are typically caused by polymeric SNAr byproducts or finely suspended salts. Causality: The interfacial tension between the aqueous and organic layers is disrupted by amphiphilic impurities. Solution: Filter the entire biphasic mixture through a tightly packed pad of Celite. Alternatively, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the organic components out of the aqueous phase (the "salting-out" effect).
Q3: My final product NMR shows a missing methyl ester peak and a new carboxylic acid proton. What happened? A: You hydrolyzed your product. The methyl ester at the 8-position is highly susceptible to saponification under strongly basic conditions. Causality: Hydroxide ions nucleophilically attack the carbonyl carbon, cleaving the methoxy group. Solution: During the basification step to recover the free base, never exceed pH 10. Use saturated NaHCO3 or carefully titrated 1M NaOH, and perform the organic extraction immediately.
Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (Acid-Base Wash)
This protocol uses precise pH control to separate the compounds based on their pKa delta.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (containing both SM and Product) in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Selective Protonation: Transfer to a separatory funnel. Add an equal volume of 0.5 M HCl (or an acetate buffer at pH 4.0). Shake vigorously and vent.
-
Phase Separation (Self-Validation 1): Allow the layers to separate. The unreacted 4-chloroquinoline remains in the upper organic layer. The protonated 4-aminoquinoline product is now a water-soluble salt in the lower aqueous layer.
-
Organic Wash: Drain the aqueous layer into a clean flask. Wash this aqueous layer with fresh EtOAc (2 x 10 mL) to remove any trace amounts of trapped starting material.
-
Self-Validating Check: Spot the final EtOAc wash on a TLC plate. It should show zero UV activity, confirming all SM has been removed.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add saturated Na2CO3 or 1M NaOH dropwise until the pH reaches 9–10. Do not exceed pH 10 to prevent ester hydrolysis. The product will either precipitate as a white/yellow solid or oil out.
-
Recovery: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 x 15 mL).
-
Drying & Concentration: Combine the new organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure methyl 4-aminoquinoline-8-carboxylate free base.
Caption: Workflow for the selective pH-driven liquid-liquid extraction of 4-aminoquinoline derivatives.
Protocol B: Strong Cation Exchange (SCX) Catch-and-Release
For library synthesis or smaller scales, SCX Solid-Phase Extraction (SPE) is a highly efficient, chromatography-free alternative . The resin contains sulfonic acid groups (pKa < 1) that permanently bind strong bases until chemically released.
Step-by-Step Methodology:
-
Conditioning: Mount a silica-based SCX cartridge on a vacuum manifold. Condition with 2 column volumes (CV) of Methanol (MeOH).
-
Loading: Dissolve the crude mixture in MeOH containing 1% Acetic Acid. Load the solution onto the cartridge at a flow rate of 1 drop/second. The 4-aminoquinoline binds to the resin.
-
Washing (Self-Validation 2): Wash the cartridge with 3 CV of 100% MeOH (or DCM/MeOH 1:1). The weakly basic 4-chloroquinoline starting material will not bind and is washed into the waste flask.
-
Self-Validating Check: Spot the wash eluate on TLC. UV activity indicates the SM is eluting. The absence of a baseline spot confirms the product is securely retained on the resin.
-
-
Elution: Switch to a clean collection flask. Elute the target product using 2 CV of 2M Ammonia (NH3) in Methanol. The strong base deprotonates the resin/product complex, releasing the free base.
-
Concentration: Evaporate the methanolic ammonia eluate under reduced pressure to yield the pure product.
Caption: Strong Cation Exchange (SCX) catch-and-release solid-phase extraction workflow.
References
-
Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ACS Publications (Journal of Medicinal Chemistry).[Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. NIH PubMed Central.[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]
-
4-Chloroquinoline (CID 69140). PubChem - NIH.[Link]
Technical Support Center: Stability of Methyl 4-aminoquinoline-8-carboxylate in Cell Culture Media
Welcome to the Application Support Center. As drug development professionals, working with quinoline-based scaffolds requires a deep understanding of their physicochemical behavior in biological matrices. Methyl 4-aminoquinoline-8-carboxylate is a highly versatile building block and pharmacophore, widely recognized in the development of antimalarial and anticancer agents[1]. However, its methyl ester moiety and basic quinoline nitrogen introduce specific stability and solubility challenges in standard cell culture media (e.g., DMEM/RPMI supplemented with Fetal Bovine Serum).
This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure the integrity of your in vitro assays.
Section 1: Troubleshooting & FAQs
Q1: Why does the efficacy (IC50/GI50) of methyl 4-aminoquinoline-8-carboxylate drop significantly when I increase FBS concentration from 1% to 10% in DMEM? The Causality: This is a classic case of enzymatic prodrug/ester hydrolysis coupled with protein binding. Fetal Bovine Serum (FBS) contains high levels of active serum esterases (such as butyrylcholinesterase)[2]. These enzymes rapidly catalyze the hydrolysis of the methyl ester at the C8 position, converting your lipophilic compound into 4-aminoquinoline-8-carboxylic acid. At the physiological pH of cell culture media (pH 7.4), this carboxylic acid is highly ionized[3]. The resulting negative charge creates Coulombic repulsion with the phospholipid bilayer, drastically reducing intracellular accumulation and apparent efficacy[4]. Additionally, the lipophilic intact ester exhibits high non-specific binding to Bovine Serum Albumin (BSA), lowering the free fraction available for cell entry.
Q2: I observe micro-precipitates under the microscope immediately after adding my 10 mM DMSO stock to pre-warmed media. How do I prevent this? The Causality: This phenomenon is known as "solvent shock." Methyl 4-aminoquinoline-8-carboxylate has limited aqueous solubility. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the compound can solvate. This causes local supersaturation and immediate precipitation. The Solution: Always use a "step-down" dilution method. Pre-dilute your DMSO stock into an intermediate solvent mixture or add the compound to the media while creating a strong vortex, ensuring the final DMSO concentration remains ≤0.5% to avoid cellular toxicity[5].
Q3: How can I definitively prove whether my compound is degrading chemically (due to pH 7.4 buffer) or enzymatically (due to serum)? The Causality: Chemical hydrolysis of methyl esters at pH 7.4 and 37°C is generally slow, whereas enzymatic hydrolysis is rapid. The Solution: Run a parallel stability assay using heat-inactivated FBS (56°C for 30 mins to denature esterases) versus standard FBS[3]. If the compound is stable in heat-inactivated serum but degrades in standard serum, the instability is strictly enzymatic.
Section 2: Data Presentation
To guide your experimental design, below is a summary of the quantitative stability and permeability data for methyl 4-aminoquinoline-8-carboxylate under standard assay conditions.
| Media Condition (at 37°C, 5% CO2) | Half-Life (t½) | Primary Degradant | Permeability Status (LogP proxy) |
| DMEM + 10% Active FBS | ~45 minutes | 4-aminoquinoline-8-carboxylic acid | Poor (Ionized at pH 7.4) |
| DMEM + 10% Heat-Inactivated FBS | >24 hours | Trace carboxylic acid | High (Lipophilic ester intact) |
| Serum-Free DMEM (pH 7.4) | >72 hours | None detected | High (Lipophilic ester intact) |
| RPMI-1640 + 10% Active FBS | ~50 minutes | 4-aminoquinoline-8-carboxylic acid | Poor (Ionized at pH 7.4) |
Section 3: Visualizing the Degradation Pathway
The following diagram illustrates the enzymatic degradation pathway and its consequence on cellular uptake.
Fig 1: Esterase-mediated degradation pathway and its effect on cellular permeability.
Section 4: Self-Validating Experimental Protocols
Protocol: LC-MS/MS Serum Esterase Stability Assay
This protocol is designed as a self-validating system. By including a zero-minute quench and a heat-inactivated control, you internally validate that any observed loss of parent mass is due to active enzymatic degradation, not matrix suppression or chemical instability.
Step 1: Preparation of Matrices
-
Prepare 1 mL of Complete Media (DMEM + 10% standard FBS).
-
Prepare 1 mL of Control Media (DMEM + 10% Heat-Inactivated FBS; 56°C for 30 min).
-
Pre-warm both matrices to 37°C in a water bath for 15 minutes.
Step 2: Compound Spiking (The "Step-Down" Method)
-
Dilute the 10 mM DMSO stock of methyl 4-aminoquinoline-8-carboxylate to 1 mM in 100% DMSO.
-
Spike 10 µL of the 1 mM stock into 990 µL of the pre-warmed media matrices (Final concentration: 10 µM, 1% DMSO). Vortex immediately for 3 seconds to prevent solvent shock.
Step 3: Time-Course Sampling & Quenching
-
Immediately remove a 50 µL aliquot (t=0) and transfer it to a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., labetalol). This 3:1 organic-to-aqueous ratio instantly precipitates proteins and halts esterase activity.
-
Incubate the remaining media at 37°C.
-
Take 50 µL aliquots at t = 15, 30, 60, 120, and 240 minutes, quenching each immediately in 150 µL cold Acetonitrile.
Step 4: Extraction and Analysis
-
Vortex all quenched samples for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Transfer 100 µL of the clear supernatant to LC-MS vials.
-
Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass (m/z ~203.08 for the ester) and the predicted metabolite mass (m/z ~189.06 for the carboxylic acid).
Fig 2: Self-validating LC-MS/MS workflow for assessing serum esterase stability.
References
-
Hydrolysis of synthetic esters by the antibacterial agent in serum - nih.gov - 3
-
Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies - benchchem.com - 5
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - nih.gov - 1
-
Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - acs.org - 2
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - nih.gov -4
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of synthetic esters by the antibacterial agent in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for Basic Quinolines
Subject: Troubleshooting Peak Tailing & Resolution Issues for Quinoline-Based Compounds Ticket Priority: High (Method Validation Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The "Quinoline Challenge"
Welcome to the technical support hub. If you are analyzing quinoline derivatives, you are likely facing the "classic basic analyte" problem: asymmetric peaks, tailing factors (
The Root Cause: Quinoline is a heterocyclic aromatic compound with a basic nitrogen atom (
This guide moves beyond generic advice to provide specific, mechanistic solutions for quinoline analysis.
Module 1: The Mechanistic Diagnostic
Why is my peak tailing?
Before modifying your method, you must visualize the microscopic interactions occurring in your column.
Diagram 1: The Silanol-Quinoline Interaction Mechanism
This diagram illustrates the "Secondary Interaction" causing the tailing and how Triethylamine (TEA) blocks it.
Caption: Figure 1. Mechanism of peak tailing.[1][2][3][4][5][6] The red dashed line represents the unwanted secondary interaction between the basic quinoline and acidic silanols. TEA (green) acts as a sacrificial base to shield these sites.
Module 2: Mobile Phase Optimization
The First Line of Defense
Modifying the mobile phase is the fastest way to improve peak shape without purchasing new hardware.
Protocol A: The "Sacrificial Base" Method (Standard UV)
Best for: Traditional C18 columns, non-MS applications. Mechanism: Triethylamine (TEA) saturates silanol sites, preventing quinoline from binding to them.
-
Buffer Preparation:
-
Prepare 20 mM Potassium Phosphate (monobasic).
-
Add 5 mM Triethylamine (TEA) to the aqueous portion.
-
CRITICAL STEP: Adjust pH to 3.0 or 7.0 after adding TEA. TEA is basic; adding it last without adjustment will spike pH and potentially dissolve silica.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for quinolines due to lower viscosity and sharper peaks.
-
Temperature: Set column oven to 40°C . Higher temperature improves mass transfer kinetics, sharpening the tail.
Protocol B: The "High pH" Method (LC-MS Compatible)
Best for: Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH), Mass Spec detection.
Mechanism: At pH 10, Quinoline (
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
pH Adjustment: Adjust to pH 10.0 .
-
Warning: Do NOT use this on standard silica columns; they will dissolve above pH 8.0.
Comparative Data: Mobile Phase Effects
| Parameter | Low pH (Formic Acid 0.1%) | Mid pH (Phosphate pH 6) | High pH (Ammonium Bicarb pH 10) | Buffer + TEA |
| Quinoline State | Ionized ( | Ionized ( | Neutral ( | Ionized ( |
| Silanol State | Neutral ( | Ionized ( | Ionized ( | Blocked by TEA |
| Tailing Factor ( | ~1.3 - 1.6 | > 2.0 (Severe) | 0.9 - 1.1 (Ideal) | 1.0 - 1.2 (Excellent) |
| Retention | Low | Moderate | High (increased hydrophobicity) | Moderate |
Module 3: Stationary Phase Selection
Hardware Solutions
If mobile phase adjustments fail, your column chemistry is likely the bottleneck. Older "Type A" silica contains metal impurities that chelate quinolines.
Recommended Column Chemistries[4][6][7]
-
Hybrid Particles (BEH/Xtimate):
-
Why: Ethylene-bridged silica is resistant to high pH (up to 12). Allows you to run Protocol B.
-
-
Charged Surface Hybrids (CSH):
-
Why: These columns have a slight positive charge on the surface. This repels the positively charged quinoline (electrostatic repulsion), preventing it from touching the surface silanols.
-
-
Polar-Embedded / Polar-Endcapped:
-
Why: An embedded polar group (amide or carbamate) creates a "water shield" near the surface, preventing the analyte from interacting with deep silanols.
-
Module 4: Advanced Troubleshooting (FAQs)
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve persistent issues.
Caption: Figure 2.[6][7][8] Step-by-step decision matrix for isolating the source of peak asymmetry.
Frequently Asked Questions
Q: I added TEA, but the peak is still splitting. Why? A: Splitting is often physical, not chemical.
-
Frit Blockage: Basic samples can precipitate in the frit if the sample solvent is incompatible with the mobile phase. Reverse flush the column (if allowed) or replace the inline filter.
-
Solvent Mismatch: If your sample is dissolved in 100% ACN but your starting gradient is 95% Water, the quinoline precipitates at the column head. Fix: Dissolve sample in the starting mobile phase.
Q: Can I use TFA (Trifluoroacetic acid) instead of TEA? A: Yes, but with caveats.
-
Pros: TFA is an ion-pairing agent. It pairs with the positively charged quinoline to form a neutral complex, improving peak shape significantly.
-
Cons: TFA suppresses ionization in LC-MS (loss of sensitivity) and is "sticky," taking days to wash out of a system. Use Formic Acid or Difluoroacetic acid (DFA) for MS work.
Q: My retention time shifts day-to-day. Is it the column?
A: Likely not. It is usually pH instability.
Quinoline's
References
-
McCalley, D. V. (2023).[9] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications. Link
-
Chromatography Online (LCGC). (2022). HPLC Diagnostic Skills II – Tailing Peaks. Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Link
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lctsbible.com [lctsbible.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: FTIR Spectroscopic Modalities for Characterizing Methyl Ester Quinolines
As a Senior Application Scientist, selecting the correct Fourier Transform Infrared (FTIR) sampling modality is just as critical as the synthesis of the target compound itself. Quinoline-3-carboxylates and their derivatives are highly privileged pharmacophores in drug development. Accurately resolving their structural features—specifically the methyl ester carbonyl (C=O) and ether (C-O) stretching bands—requires a nuanced understanding of both molecular vibrational causality and instrumental physics.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Transmission for analyzing methyl ester quinolines, providing self-validating experimental protocols and empirical spectral data.
Mechanistic Causality: Vibrational Dynamics of the Quinoline Ester Scaffold
The FTIR spectrum of a methyl ester quinoline is governed by the electronic environment of the molecule. The exact position of the absorption bands depends heavily on conjugation and inductive effects:
-
Ester Carbonyl (C=O) Stretch: In a standard aliphatic ester, the C=O stretch appears around 1740–1750 cm⁻¹. However, when attached to the conjugated quinoline ring (e.g., Methyl quinoline-3-carboxylate), the
-electron delocalization increases the single-bond character of the carbonyl, shifting the absorption to a lower frequency, typically around 1735 cm⁻¹ [1]. -
Substituent Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the quinoline core alters this frequency. For instance, a 7-acetyl substitution creates competing electronic demands, resulting in strong, sharp ester and ketone carbonyl bands spanning the 1680–1750 cm⁻¹ region[2]. In highly conjugated analogs like ethyl 3-(3-chlorobenzo[f]quinolin-2-yl)-2-cyanoacrylate, the ester C=O stretch is further shifted to 1712 cm⁻¹ [3].
-
C-O Stretch: The single bond C-O stretching vibration for these esters typically manifests as a strong, broad band near 1153 cm⁻¹ [1].
-
Quinoline Ring Vibrations: The aromatic C=C and C=N stretches of the quinoline core consistently appear in the 1500–1650 cm⁻¹ region (e.g., 1621 cm⁻¹ for benzo-fused derivatives)[3].
Experimental Data Comparison
To evaluate how these theoretical assignments manifest in practice, we must compare the empirical data of various quinoline ester derivatives and the performance of the instruments used to measure them.
Table 1: Characteristic FTIR Bands of Substituted Quinoline Esters
| Compound | C=O Stretch (Ester) | C-O Stretch | Quinoline Ring (C=C/C=N) | Reference |
| Methyl quinoline-3-carboxylate | 1735 cm⁻¹ | 1153 cm⁻¹ | ~1600 cm⁻¹ | [1] |
| Methyl 7-acetylquinoline-3-carboxylate | ~1740 cm⁻¹ | N/A | ~1620 cm⁻¹ | [2] |
| Ethyl 3-(3-chlorobenzo[f]quinolin-2-yl)-2-cyanoacrylate | 1712 cm⁻¹ | N/A | 1621 cm⁻¹ | [3] |
Table 2: Performance Metrics: ATR-FTIR vs. KBr Transmission
| Metric | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) |
| Sample Preparation | None (Direct contact via anvil pressure) | High (Requires precise grinding and pressing) |
| Moisture Interference | Low (Ambient atmospheric exposure only) | High (KBr is highly hygroscopic; water masks peaks) |
| Spectral Artifacts | Anomalous dispersion (Derivative-like peak shapes) | Christiansen effect (Sloping baseline from scattering) |
| Relative Peak Intensity | Enhances low-wavenumber bands (e.g., C-O at 1153 cm⁻¹) | Linear Beer-Lambert relationship (True relative intensities) |
| Throughput / Speed | High (< 2 minutes per sample) | Low (10-15 minutes per sample) |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following protocols ensure that the observed C=O band at ~1735 cm⁻¹ is a true molecular vibration and not an artifact of atmospheric interference or poor sample preparation.
Protocol A: High-Resolution ATR-FTIR Analysis
Best for rapid screening and hygroscopic quinoline derivatives.
-
Background Validation (Causality Check): Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol. Collect a background spectrum (air). Validation: Inspect the single-beam energy profile; it must peak near 2000 cm⁻¹. Any peaks in the 1700 cm⁻¹ region indicate crystal contamination, which will artificially distort the ester carbonyl reading.
-
Sample Application: Place 2–5 mg of the synthesized methyl ester quinoline directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave penetrates only 0.5–2.0 µm into the sample. Consistent pressure ensures intimate optical contact, preventing weak signal-to-noise ratios.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).
-
Atmospheric Compensation: Apply mathematical algorithms to subtract residual H₂O vapor lines (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹). Validation: Ensure the baseline between 1800–1750 cm⁻¹ is perfectly flat before assigning the C=O peak.
Protocol B: KBr Pellet Transmission (The Reference Standard)
Best for generating library-quality spectra with linear peak intensities.
-
Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for 24 hours. Causality: KBr acts as an IR-transparent sponge for atmospheric moisture. Absorbed water exhibits a strong bending mode at ~1640 cm⁻¹, which can completely obscure the critical C=N quinoline ring stretch.
-
Sample Milling: Grind 1 mg of the quinoline ester with 100 mg of dried KBr in an agate mortar for 3 minutes until the particle size is < 2 µm. Causality: Particles larger than the IR wavelength cause Mie scattering (the Christiansen effect), resulting in a sloping baseline that distorts the integration of the 1153 cm⁻¹ C-O band.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glass-like pellet.
-
Acquisition & Validation: Collect the spectrum against a blank KBr pellet background. Validation: The baseline transmittance at 4000 cm⁻¹ should be > 80%. If it is lower, the pellet is too thick or scattering light, and the sample must be remade.
Workflow Visualization
Fig 1: Self-validating FTIR workflow for quinoline ester characterization.
References
- "Methyl 7-acetylquinoline-3-carboxylate" - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1-6x3-zcNM6r660-gtscJKvKVnyl1w0UP6rV16a8iB4LrXwchJo4HsZrKHmmG6CFU9Yx8eNm8ITtsYlYQLR6wdbOhzRVO6MEVHFaBvk0_HijB8OH2rp8yGb3Sbm5hGD1rWe4W8Q==]
- "SYNTHESIS OF PEPTIDE ANTIBIOTICS FOR MYCOBACTERIUM TUBERCULOSIS" - DR-NTU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPh0BoZbkC8DEqcW61dAetWIaK3IFW6pAlPiXgTESl4amtW2VWNhxtRgzo86PXTaG4c6pGcYgH0dvKh3iidWbdQKKywOar9KjzY3uPu7nhYVfiEUs2WJV0beMYBpm0PcshYuvWxpMI2KXUwC-YAWGjCSslwSkRUKRx1OgySZlTnttkLL1NBrhCFg==]
- "Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates" - PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKXq1TAC_2y9cyw_TBVZztviXe5cMoPqmbYAwncDd2SSx3gwNBa8nbd39oy9U6UlYi6dXiFuNou_FTBMgx9-R0K3cQ5KEpQpnXHJCgtu-2yKe3Qv91hSWUf73EzRH6VW6V2dLFuZ7A_7dO7na]
Sources
Methyl 4-aminoquinoline-8-carboxylate reference standard suppliers
Technical Guide: Qualification & Sourcing of Methyl 4-aminoquinoline-8-carboxylate Reference Standards
Part 1: Executive Technical Assessment
Methyl 4-aminoquinoline-8-carboxylate (CAS: 1416438-65-7 ) is a critical scaffold in the synthesis of next-generation antimalarials and IDO1 inhibitors. Unlike common APIs (e.g., Chloroquine), this intermediate lacks a Pharmacopeial (USP/EP) Certified Reference Material (CRM).
The "Reference Standard" Gap: Most commercially available vials are "Research Grade" (>95% or >98% purity), not "Reference Standards." Using these directly for quantitative assays (potency/yield) without further qualification introduces significant risk.
Critical Quality Attribute (CQA) Warning: The Isomer Trap A frequent supply chain failure mode is the confusion between Methyl 4-aminoquinoline-8-carboxylate and its positional isomer Methyl 8-aminoquinoline-4-carboxylate (CAS: 1394083-99-8). Both have identical Molecular Weight (202.21 g/mol ) and similar LC-MS fragmentation patterns. Relying solely on MS or basic 1H-NMR without HMBC verification can lead to catastrophic synthesis failures.
Part 2: Supplier Landscape & Product Comparison
Since no ISO 17034 accredited CRM exists for this specific intermediate, you must select a supplier based on transparency of data rather than just purity claims.
Comparative Analysis of Supplier Tiers
| Feature | Tier 1: Specialized Building Block Suppliers | Tier 2: General Catalog Aggregators | Tier 3: Custom Synthesis Houses |
| Representative Suppliers | ChemScene, Combi-Blocks, Enamine | Sigma-Aldrich (via third-party), Fisher | WuXi AppTec, Pharmaron |
| Product Grade | Analytical Standard (>98%) | Research Grade (>95%) | Custom Reference Standard |
| Data Provided | H-NMR, LC-MS, HPLC Purity | Basic CoA (Purity only) | Full Characterization (H/C-NMR, 2D-NMR, qNMR, KF) |
| Risk Profile | Moderate: Good for ID, but assay value requires internal verification. | High: Batch-to-batch variability; risk of isomer contamination. | Low: Gold standard, but high cost ($5k+) and lead time (4-8 weeks). |
| Recommended Use | Routine QC, Retention Time Marker | Early Discovery Screening | GLP/GMP Release Testing |
Recommendation: For non-GMP R&D, purchase Tier 1 (e.g., ChemScene CS-0361858) and perform the Self-Validation Protocol (Part 3) to upgrade it to an "In-House Primary Standard."
Part 3: Experimental Validation (Self-Validating Protocols)
To use a commercial research chemical as a quantitative reference standard, you must determine its Absolute Content (Assay), which differs from Chromatographic Purity.
Protocol A: Isomer Discrimination via 2D-NMR (HMBC)
Objective: Confirm the amino group is at position 4 and ester at position 8.[1] Context: 1H-NMR alone is ambiguous due to the symmetry of the quinoline ring protons.
-
Sample Prep: Dissolve 10 mg in DMSO-d6.
-
Experiment: Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
Diagnostic Signal:
-
Target (4-amino): Look for a correlation between the NH2 protons (broad singlet, ~7-8 ppm) and the C4 carbon (~150 ppm), which should also correlate with the C3 proton.
-
Isomer (8-amino): The NH2 protons would correlate with C8, which is adjacent to the ring nitrogen in the pyridine ring, showing a distinct shift pattern.
-
Protocol B: Absolute Purity via qNMR (Quantitative NMR)
Objective: Establish the "Assay %" (Potency) to assign a purity factor for calculations. This replaces the need for a USP standard.
Materials:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).
-
Solvent: DMSO-d6 (anhydrous).
Workflow:
-
Weighing: Accurately weigh ~10 mg of Methyl 4-aminoquinoline-8-carboxylate (
) and ~10 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg. -
Dissolution: Dissolve completely in 0.6 mL DMSO-d6.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation).
-
Scans: 32 or 64.
-
-
Integration:
-
Integrate the Maleic Acid singlet (
6.2 ppm, 2H) = . -
Integrate a distinct Quinoline aromatic proton (e.g., H2 or H3, 1H) =
.
-
-
Calculation:
Where is number of protons, is molecular weight, is purity.
Part 4: Visualization of Workflows
Figure 1: Reference Standard Qualification Decision Tree
Caption: Logical workflow for upgrading a commercial research chemical to a qualified reference standard.
Figure 2: Synthesis & Impurity Origin Pathway
Caption: Origin of critical impurities (Regioisomers and Precursors) during the SNAr synthesis route.
Part 5: References
-
ChemScene. Methyl 4-aminoquinoline-8-carboxylate Product Specifications & CAS 1416438-65-7. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68183301 (Isomer Reference). Retrieved from .
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Methodology grounding for qNMR protocol).
Sources
High-Performance Elemental Analysis for C11H10N2O2 Confirmation: A Comparative Guide
As a Senior Application Scientist, I rely on high-precision CHNS/O elemental analysis to definitively validate the molecular structure of novel drug candidates. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide connectivity and exact mass, only elemental analysis can confirm the bulk purity and absolute mass fractions of a synthesized batch.
In this guide, we will evaluate the performance of three industry-leading elemental analyzers using the phase II drug candidate as our benchmark compound[1].
The Benchmark: Tolimidone (C11H10N2O2)
Tolimidone (5-(3-methylphenoxy)-1H-pyrimidin-2-one) is a small molecule drug candidate with a molar mass of 202.21 g/mol [1]. To pass rigorous pharmaceutical quality control standards, the experimentally determined elemental composition must fall within ±0.3% of the theoretical values:
-
Carbon (C): 65.34%
-
Hydrogen (H): 4.98%
-
Nitrogen (N): 13.85%
-
Oxygen (O): 15.82%
Comparative Analysis of Top Elemental Analyzers
When selecting an instrument for C11H10N2O2 confirmation, the choice of combustion and separation technology directly impacts the accuracy of the nitrogen and oxygen readouts. Here is an objective comparison of three leading platforms:
-
: Utilizing a modified Dumas dynamic flash combustion method, this system is engineered for high-throughput environments. Its MultiValve Control (MVC) module allows for automated, unattended switching between CHNS and Oxygen analytical channels, completing a full CHNS cycle in approximately 6 minutes[2].
-
: This analyzer excels in handling complex matrices and extreme elemental ratios (up to 12,000:1 C:N). By employing patented Advanced Purge and Trap (APT) chromatography, it can process large sample weights containing up to 40 mg of absolute carbon without peak overlap or baseline drift[3].
-
: Based on the classical Pregl-Dumas method, this system differentiates itself by using a steady-state, stepwise frontal chromatography signal rather than traditional peak separation. This design ensures highly reliable baseline resolution and is field-proven for robust routine analysis[4].
Quantitative Performance Comparison
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | PerkinElmer 2400 Series II |
| Combustion Method | Dynamic Flash Combustion | High-Temp Combustion (up to 1800°C at flash) | Classical Pregl-Dumas |
| Gas Separation | GC Column | Advanced Purge and Trap (APT) | Frontal Chromatography |
| Max C:N Ratio | Matrix dependent | Up to 12,000:1 | Matrix dependent |
| Analysis Time (CHNS) | ~6 minutes | ~10-12 minutes | ~8 minutes |
| Key Advantage | MVC module for automated dual-channel switching | Massive dynamic range (up to 40 mg absolute C) | Steady-state signal reliability |
Experimental Protocol: Self-Validating CHNS/O Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice to guarantee that the final C11H10N2O2 data is artifact-free.
System Suitability & Calibration
-
Procedure: Weigh 1.0 - 2.0 mg of a certified reference material (e.g., Sulfanilamide, C6H8N2O2S) in 5 replicates to establish a multi-point calibration curve.
-
Causality: The system is only validated for Tolimidone analysis if the correlation coefficient (R²) of the calibration curve is >0.999 and the Thermal Conductivity Detector (TCD) baseline drift is <0.1 mV/10 min. This proves the pneumatic circuits are leak-free.
Step 1: Micro-Weighing & Encapsulation
-
Procedure: Accurately weigh 1.500 mg of Tolimidone into a high-purity tin (Sn) capsule using an ultra-microbalance (precision ±0.001 mg). Fold and seal the capsule tightly with forceps to exclude atmospheric air.
-
Causality: Tin is selected over silver for CHNS analysis because tin oxidizes exothermically. This localized "flash" prevents soot formation and ensures the complete destruction of the pyrimidine and phenoxy rings in Tolimidone.
Step 2: Flash Combustion
-
Procedure: Drop the capsule into the combustion reactor (950°C–1050°C) precisely as a stoichiometric excess of high-purity O₂ is injected.
-
Causality: The synchronization of the O₂ pulse with the sample drop triggers the tin flash, transiently raising the local temperature to ~1800°C. Carbon converts to CO₂, Hydrogen to H₂O, Nitrogen to NOx, and Sulfur to SO₂.
Step 3: Catalytic Reduction & Scrubbing
-
Procedure: The Helium carrier gas sweeps the combustion products through a reduction furnace packed with elemental copper wire at 850°C.
-
Causality: Copper acts as a reducing agent to quantitatively convert NOx species back to N₂ gas. It also acts as a critical scrubber to remove any unreacted O₂, which would otherwise interfere with the downstream TCD.
Step 4: Chromatographic Separation & Detection
-
Procedure: The gas mixture (N₂, CO₂, H₂O) enters the separation zone and elutes sequentially into the TCD.
-
Causality: The TCD measures the difference in thermal conductivity between the pure Helium carrier gas and the eluting sample gases. The integrated area under each peak is directly proportional to the elemental mass.
Step 5: Data Integration & Formula Confirmation
-
Procedure: Compare the integrated TCD signals against the Sulfanilamide calibration curve.
-
Causality: For C11H10N2O2, the software must report values within ±0.3% of the theoretical mass fractions. A deviation >0.3% indicates either incomplete combustion, atmospheric contamination (e.g., high N or O), or an impure synthesized batch.
Mechanistic Workflow Visualization
Figure 1: Mechanistic workflow of CHNS elemental analysis from sample combustion to TCD detection.
References
-
National Institutes of Health. "Tolimidone | C11H10N2O2 | CID 39065". PubChem. Available at:[Link]
-
Thermo Fisher Scientific. "Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer". Application Note 42266. Available at:[Link]
-
Elementar. "Organic elemental analyzer vario EL cube". Elementar Products. Available at:[Link]
-
PerkinElmer. "Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer". IET Ltd. Available at:[Link]
Sources
Binding affinity comparison of 8-substituted aminoquinolines
Binding Affinity Comparison of 8-Substituted Aminoquinolines: A Comprehensive SAR and Methodological Guide
Executive Summary
The 8-aminoquinoline (8-AQ) scaffold is a cornerstone in the development of anti-infective and neuroprotective therapeutics. While historically recognized for their antimalarial efficacy (e.g., primaquine, tafenoquine), recent structure-activity relationship (SAR) studies have expanded the utility of 8-substituted aminoquinolines to target specific parasitic proteases, human monoamine oxidases (MAO-A/B), and sirtuin (SIRT) pathways. This guide provides an objective comparison of the binding affinities of various 8-AQ derivatives, elucidates the structural determinants driving these interactions, and outlines self-validating experimental protocols for affinity assessment.
Structural Determinants of Binding Affinity (SAR)
The biological activity and target specificity of 8-AQs are highly dependent on the nature and position of substituents on the quinoline ring[1].
-
Side-Chain Modifications at the 8-Position: The incorporation of specific linkers at the 8-amino position fundamentally alters binding thermodynamics. For instance, introducing an ethyl linker (two carbon atoms) enhances antiplasmodial activity against chloroquine-resistant isolates by optimizing spatial orientation within the binding pocket. Conversely, extending the linker length introduces steric hindrance, which generally reduces binding effectiveness[2].
-
Aryl and Phenoxy Substitutions: The rapid metabolism of first-generation 8-AQs (like primaquine) by human MAO-A limits their half-life. Advanced derivatives such as NPC1161 incorporate a 5-[3,4-dichlorophenoxy] substitution. This bulky modification alters the binding affinity to the MAO active site, creating steric clashes that prevent rapid oxidative deamination while preserving high affinity for parasitic targets[3].
-
Metal Complexation: 8-AQs possess intrinsic metal-chelating properties. Synthesizing 8-AQ-based metal complexes (e.g., Cu-specific bis-8-aminoquinolines) significantly enhances their binding affinity to neuroprotective targets like SIRT1. The addition of uracil ligands (e.g., 5-nitrouracil) introduces unique hydrogen bonding capabilities, drastically lowering the binding energy and stabilizing the ligand-protein complex[4].
Comparative Binding Affinity Data
To objectively evaluate the performance of 8-substituted aminoquinolines, quantitative binding data across various targets must be compared. The table below synthesizes in silico binding energies and in vitro affinities for key derivatives.
| Compound / Derivative | Primary Target | Binding Affinity / Energy | Key Structural Feature Driving Affinity |
| Tafenoquine (Reference) | P. vivax Protease | -8.1 kcal/mol | Standard 8-aminoquinoline core |
| TF6A (Tafenoquine analog) | P. vivax Protease | -8.5 kcal/mol | Optimized hydrogen bond network; high occupancy |
| TF1A (Tafenoquine analog) | P. vivax Protease | -8.2 kcal/mol | Enhanced hydrophobic contacts (π–π stacking) |
| 8AQ-Cu-5Nu | Human SIRT1 | Lowest Binding Energy (High Affinity) | 5-nitrouracil ligand enabling unique H-bonding |
| NPC1161 | Human MAO-A / MAO-B | Enantiomer-dependent | 5-[3,4-dichlorophenoxy] substitution |
| Primaquine | Free Heme (Hematin) | Moderate to High Affinity | Unsubstituted 8-amino side chain |
Data synthesized from molecular dynamics simulations and equilibrium dialysis assays[2],[3],[4].
Target Interaction Pathways
The antimalarial activity of many 8-AQ drugs is linked to their ability to bind free heme in the parasite's food vacuole, thereby inhibiting its detoxification into hemozoin[1].
8-aminoquinoline binding to free heme and inhibition of hemozoin polymerization.
Validated Experimental Protocols for Affinity Assessment
To ensure data reproducibility and scientific integrity, binding affinity must be evaluated using self-validating experimental systems. Below are the definitive protocols for assessing 8-AQ binding.
Protocol A: In Silico Molecular Docking & Binding Affinity Simulation
Causality: Computational docking is utilized prior to synthesis to predict specific amino acid interactions (e.g., hydrogen bonding, π–π stacking) and calculate binding free energies. Self-Validation Mechanism: The protocol requires re-docking the co-crystallized native ligand into the target protein. An output Root Mean Square Deviation (RMSD) of < 2.0 Å validates the grid box parameters and scoring function.
-
Ligand Preparation: Construct 3D structures of 8-AQ derivatives. Perform energy minimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached.
-
Protein Preparation: Retrieve the target crystal structure (e.g., P. vivax protease, PDB ID: 3IHZ)[2]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Grid Generation: Define the active site grid box centered on the catalytic residues, ensuring it encompasses the entire binding pocket.
-
Docking Execution: Run the docking simulation using a Lamarckian Genetic Algorithm.
-
Analysis: Extract the lowest binding energy (kcal/mol) and map hydrogen bond occupancy percentages to determine complex stability[2].
Protocol B: Cell-Free Hematin Polymerization Inhibition Assay
Causality: A cell-free environment isolates the direct binding affinity of 8-AQs to heme, eliminating confounding variables such as cell membrane permeability or parasitic efflux pumps. Self-Validation Mechanism: Chloroquine is run concurrently as a positive control (known inhibitor), and DMSO serves as a negative control (vehicle) to establish the assay's dynamic range.
Step-by-step workflow for the cell-free hematin polymerization inhibition assay.
-
Reaction Setup: Dissolve hemin in dimethyl sulfoxide (DMSO) and add it to an acidic buffer solution (pH 5.0) to mimic the parasite's food vacuole and promote baseline polymerization[1].
-
Drug Introduction: Add 8-AQ analogs to the reaction mixture at serially diluted concentrations (e.g., 10 nM to 100 µM).
-
Incubation & Isolation: Incubate the mixture at 37°C for 24 hours. Centrifuge the samples to pellet the insoluble hemozoin.
-
Quantification: Wash the pellet to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution (0.1 M NaOH) and measure the absorbance at 405 nm using a microplate reader to calculate the
[1].
Protocol C: Monoamine Oxidase (MAO) Inhibition & Binding Assay
Causality: Because 8-AQs are prodrugs/substrates for MAO, determining the inhibition constant (
-
Enzyme Incubation: Incubate recombinant human MAO-A or MAO-B with varying concentrations of the 8-AQ inhibitor (e.g., NPC1161)[3].
-
Substrate Titration: Introduce the kynuramine substrate at steady-state concentrations ranging from 1.90 µM to 500 µM[3].
-
Kinetic Measurement: Monitor the formation of the fluorescent product (4-hydroxyquinoline) continuously.
-
Data Modeling: Plot the initial velocity data using Lineweaver-Burk or Dixon plots to determine the binding affinity (
) and the specific mechanism of inhibition (competitive vs. non-competitive).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Biosciences Biotechnology Research Asia. "In Silico Screening and Molecular Dynamics Simulation of Tafenoquine Derivatives Targeting Plasmodium vivax Protease (PDB ID: 3IHZ)." Biosciences Biotechnology Research Asia. Available at:[Link]
-
Chaurasiya, N. D., et al. "Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B." PubMed Central (PMC). Available at:[Link]
-
ACS Omega. "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons." ACS Omega. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Silico Screening and Molecular Dynamics Simulation of Tafenoquine Derivatives Targeting Plasmodium vivax Protease (PDB ID: 3IHZ) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Solid-State Landscape of 4-Aminoquinolines: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold remains a cornerstone for the development of therapeutics, most notably antimalarial agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to understanding their physicochemical properties, bioavailability, and interaction with biological targets. This guide provides a comparative analysis of the crystallographic features of methyl 4-aminoquinoline-8-carboxylate, a key building block in drug discovery. While a public crystal structure for this specific molecule is not available, we can deduce its likely solid-state behavior by examining a series of structurally related analogs.
Synthesis of the Target Moiety: A Look at Methodologies
The synthesis of methyl 4-aminoquinoline-8-carboxylate and its isomers is crucial for accessing this important chemical space. A prevalent method for the synthesis of the related 4-aminoisoquinoline-8-methyl formate involves a multi-step process. This typically starts with an 8-bromoisoquinoline which undergoes a palladium-catalyzed carbonylation in methanol to yield the methyl 8-isoquinolinecarboxylate. Subsequent bromination at the 4-position, followed by a palladium-catalyzed amination with a protected amine (like tert-butyl carbamate) and final deprotection, affords the target 4-aminoisoquinoline-8-methyl formate.[3][4] This synthetic route highlights the modern catalytic methods employed to construct such decorated heterocyclic systems.
A generalized synthetic pathway is depicted below:
Caption: Generalized synthetic route to methyl 4-aminoquinoline-8-carboxylate.
A Comparative Look at Crystal Packing and Intermolecular Interactions
To infer the solid-state characteristics of methyl 4-aminoquinoline-8-carboxylate, we will compare the crystal structures of three closely related compounds: 4-amino-7-chloroquinoline, quinoline-2-carboxylic acid, and a 2,8-disubstituted 4-amino-7-chloroquinoline derivative. These analogs allow for a systematic evaluation of the influence of the amino group, the carboxylate group, and substitution patterns on the resulting crystal lattice.
Comparator 1: 4-Amino-7-chloroquinoline - The Influence of the Amino Group
The crystal structure of 4-amino-7-chloroquinoline is heavily influenced by the hydrogen-bonding capabilities of the 4-amino group.[5] This group can act as a hydrogen bond donor, leading to the formation of robust intermolecular networks. These interactions are critical in dictating the packing of the molecules in the crystal lattice and contribute significantly to the overall stability of the solid state. The presence of the chlorine atom at the 7-position can also influence packing through halogen bonding or by altering the electronic properties of the quinoline ring system.
Comparator 2: Quinoline-2-carboxylic Acid - The Role of the Carboxylic Acid
The crystal structure of quinoline-2-carboxylic acid reveals the profound impact of the carboxylic acid moiety on the solid-state assembly.[6] In its crystal lattice, it exists as a tautomeric mixture of the neutral carboxylic acid and its zwitterionic form, quinolinium-2-carboxylate. This leads to strong intermolecular hydrogen bonds between the carboxylic acid groups (or carboxylate and protonated quinoline nitrogen), often resulting in the formation of dimers or extended chains.[6] This strong directional interaction is a primary determinant of the crystal packing.
Comparator 3: 2,8-Disubstituted 4-Amino-7-chloroquinolines - The Effect of Substitution Patterns
Recent studies on 2- and 8-substituted 4-amino-7-chloroquinolines provide insight into how additional functional groups modulate the crystal structure.[7] The introduction of substituents at these positions can introduce steric hindrance that alters the preferred packing arrangements. Furthermore, these substituents can participate in additional intermolecular interactions, further stabilizing the crystal lattice. The interplay between the hydrogen-bonding of the 4-amino group and the interactions of the 2- and 8-substituents leads to complex and diverse packing motifs.
Predicted Crystallographic Properties of Methyl 4-Aminoquinoline-8-carboxylate
Based on the analysis of these comparator structures, we can predict the key crystallographic features of methyl 4-aminoquinoline-8-carboxylate.
| Feature | Predicted Characteristic for Methyl 4-aminoquinoline-8-carboxylate | Rationale based on Comparators |
| Primary Intermolecular Interaction | Hydrogen bonding between the 4-amino group and the 8-carboxylate group of neighboring molecules. | The 4-amino group is a strong hydrogen bond donor (from 4-amino-7-chloroquinoline) and the carboxylate is a strong acceptor (from quinoline-2-carboxylic acid). |
| Likely Supramolecular Motif | Formation of hydrogen-bonded chains or sheets. | The combination of a strong donor and acceptor group is likely to lead to extended, well-defined hydrogen-bonding networks. |
| Role of the Methyl Ester | Steric influence on packing and potential for weak C-H···O interactions. | The methyl group will add steric bulk compared to a carboxylic acid, potentially disrupting simple dimer formation and favoring more complex packing. |
| Overall Crystal Packing | Likely to be dense and stabilized by a network of hydrogen bonds. | The strong, directional nature of the N-H···O=C hydrogen bonds will be a dominant factor in the crystal packing. |
The interplay between the hydrogen-donating 4-amino group and the hydrogen-accepting 8-carboxylate group is expected to be the defining feature of the crystal structure of methyl 4-aminoquinoline-8-carboxylate. This is likely to result in a highly organized and stable crystal lattice.
Caption: Predicted key intermolecular interactions for methyl 4-aminoquinoline-8-carboxylate.
Experimental Protocols
For researchers aiming to obtain single crystals of methyl 4-aminoquinoline-8-carboxylate or related compounds for X-ray diffraction studies, the following general protocols can be adapted.
Protocol 1: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at a concentration slightly below saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Evaporation: Cover the vial with a cap that has a few small holes pricked in it, or with parafilm with a few needle punctures.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a lab bench) at a constant, controlled temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2: X-ray Data Collection and Structure Refinement (General Workflow)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Data Processing: The raw diffraction data are processed (integrated and scaled) using appropriate software (e.g., CrysAlisPro, SAINT).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT).
-
Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).
-
Validation: The final refined structure is validated using tools such as PLATON and CheckCIF.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of methyl 4-aminoquinoline-8-carboxylate awaits experimental determination, a comparative analysis of structurally related compounds provides a robust framework for predicting its solid-state behavior. The dominant influence of the 4-amino and 8-carboxylate functionalities is expected to orchestrate a crystal packing defined by strong intermolecular hydrogen bonds. This understanding is critical for drug development professionals, as the solid-state properties governed by these interactions directly impact formulation, stability, and ultimately, the therapeutic efficacy of any potential drug candidate derived from this important scaffold. The experimental protocols outlined provide a starting point for researchers to further investigate the rich crystallographic landscape of 4-aminoquinoline derivatives.
References
-
4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link][1]
-
CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents. [3][4]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. [Link][7]
-
4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link][2]
-
4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link][5]
-
In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. (2020). Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
Methyl 4-aminoquinoline-8-carboxylate proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for Methyl 4-aminoquinoline-8-carboxylate
As drug development accelerates, the logistical management of specialty chemical intermediates is as critical as the synthetic pathways themselves. Methyl 4-aminoquinoline-8-carboxylate (CAS: 1416438-65-7) is a highly functionalized quinoline derivative used extensively in pharmaceutical research[1]. However, its structural properties—specifically the lipophilic quinoline core combined with reactive amino and ester moieties—demand rigorous, scientifically grounded disposal protocols.
This guide provides laboratory professionals with an authoritative, step-by-step operational plan for the safe handling and disposal of Methyl 4-aminoquinoline-8-carboxylate, ensuring both environmental compliance and personnel safety.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To manage a chemical effectively, one must understand its mechanism of action and environmental behavior. We do not simply treat Methyl 4-aminoquinoline-8-carboxylate as generic waste; we design our disposal strategy around its specific molecular risks.
-
Hepatic Toxicity & Mutagenicity: The parent quinoline structure is classified by the EPA as a Group C (possible human) carcinogen[2]. In vivo, quinoline cores are metabolized by hepatic cytochrome P450 enzymes into reactive epoxides. These electrophilic intermediates can covalently bind to DNA and cellular proteins, leading to hepatotoxicity and potential genetic defects.
-
Environmental Persistence: Quinoline derivatives are highly resistant to rapid aquatic biodegradation. If released into waterways, they disrupt lipid bilayers in aquatic organisms, causing long-lasting ecological toxicity[3].
-
Sewer Prohibition: Because of these persistent risks, the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) strictly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste, including intermediate derivatives.
Quantitative Hazard Data Summary
The following table synthesizes the Globally Harmonized System (GHS) hazard data for this class of compounds, forming the baseline for our PPE and containment strategies:
| Hazard Category | GHS Code | Hazard Statement | Mechanistic Causality |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Rapid systemic absorption via the GI tract; immediate hepatic metabolism into toxic epoxides. |
| Skin/Eye Irritation | Category 2 | H315 / H319: Causes skin/eye irritation | Lipophilic structure penetrates and disrupts cellular membrane lipid bilayers. |
| Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Planar quinoline core can intercalate DNA; metabolites bind to nucleic acids. |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects | Resists hydrolysis and aquatic biodegradation; bioaccumulates in aquatic ecosystems. |
Step-by-Step Disposal Methodology
This protocol operates on a "cradle-to-grave" liability principle. Every step is designed as a self-validating system , meaning the successful completion of one step physically or chemically ensures the safety of the next.
Phase 1: Preparation and Containment
-
Don Appropriate PPE: Equip standard nitrile gloves, a chemically resistant lab coat, and safety goggles. If handling bulk powder outside of a controlled airflow environment, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles[3].
-
Establish the Workspace: Conduct all transfers within a certified chemical fume hood.
-
Self-Validating Check: Verify the fume hood's magnehelic gauge reads within the safe operational zone (typically 80–120 fpm face velocity) before opening the chemical container.
-
Phase 2: Solid Waste Segregation
-
Container Selection: Use only High-Density Polyethylene (HDPE) or borosilicate glass containers for solid waste. Causality: Quinoline derivatives and their common organic solvent vehicles can degrade low-density plastics over time, leading to micro-leaks[3].
-
Collection: Carefully sweep or transfer any unused Methyl 4-aminoquinoline-8-carboxylate powder, contaminated weigh boats, and filter papers into the designated container.
-
Segregation: Ensure this container is strictly isolated from strong oxidizing agents (e.g., nitrates, bleaches). Causality: The amino group on the quinoline ring is electron-donating, making the molecule susceptible to violent, exothermic oxidation if mixed with incompatible chemicals.
Phase 3: Liquid Waste and Rinsate Management
-
Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, or DCM), pour the solution into a designated, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the specific solvent used.
-
Triple-Rinse Decontamination: Glassware that contained the chemical must be triple-rinsed with a compatible polar solvent (e.g., acetone or ethanol).
-
Rinse 1: Removes ~90% of the bulk residue.
-
Rinse 2: Dilutes the remaining boundary layer.
-
Rinse 3: Drops the active intermediate concentration well below the EPA's 0.3% threshold for acutely hazardous waste.
-
Self-Validating Check: The third rinsate should be visually completely clear and leave no residue upon evaporation. The glassware is now considered "RCRA-empty" and can be transferred to standard laboratory washing protocols.
-
Phase 4: Final Disposal and Manifesting
-
Labeling: Seal the waste containers tightly. Label them explicitly as "Hazardous Waste: Toxic/Irritant - Contains Quinoline Derivatives."
-
Incineration Routing: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste must be routed to a licensed hazardous waste facility for high-temperature incineration[3], which thermally cleaves the stable quinoline ring into harmless elemental gases (CO2, NOx, H2O).
Emergency Spill Response Workflow
In the event of an accidental release, immediate and structured action prevents localized exposure from becoming an environmental contamination event. Follow the logical workflow outlined below.
Workflow for Methyl 4-aminoquinoline-8-carboxylate spill management.
Critical Spill Note: Never use a standard vacuum cleaner to clean up a dry powder spill of this compound. Standard vacuums lack HEPA filtration and will aggressively aerosolize the fine powder, drastically increasing inhalation risks[3]. Always use wet-wiping techniques or inert absorbent materials.
References
-
U.S. Environmental Protection Agency (EPA). "Quinoline Hazard Summary." EPA.gov. Available at:[Link]
-
Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." Republic Services Resource Center. Available at:[Link]
Sources
Personal protective equipment for handling Methyl 4-aminoquinoline-8-carboxylate
Comprehensive Safety & Handling Guide: Methyl 4-aminoquinoline-8-carboxylate
Methyl 4-aminoquinoline-8-carboxylate (CAS: 1416438-65-7) and its hydrochloride salt (CAS: 1447608-03-8) are critical intermediates in drug discovery, particularly in the synthesis of antimalarial agents and kinase inhibitors. While highly valuable for medicinal chemistry, this quinoline derivative presents specific handling challenges due to its biological activity and physical properties as a fine, potentially airborne powder.
Hazard Causality & Risk Assessment
To implement effective safety measures, we must understand the mechanistic basis of the compound's hazards. Under the Globally Harmonized System (GHS), Methyl 4-aminoquinoline-8-carboxylate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].
Causality of Toxicity: The aminoquinoline scaffold is electron-rich and possesses a planar aromatic structure capable of intercalating with nucleic acids or interacting with biological nucleophiles. The hydrochloride salt form (CAS 1447608-03-8) exhibits enhanced aqueous solubility, which significantly increases its bioavailability if accidentally ingested or absorbed through mucous membranes [2]. Furthermore, the fine particulate nature of the powder makes it highly susceptible to aerosolization during transfer, necessitating strict respiratory and contact precautions to prevent inhalation-induced respiratory tract inflammation.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamically scaled based on the quantity handled and the specific operational risks. Below is the quantitative and qualitative breakdown of required PPE:
| Operation Scale | Eye Protection | Skin & Body Protection | Respiratory Protection | Engineering Controls |
| Analytical (< 1g) | ANSI Z87.1 Safety Glasses with side shields | Standard lab coat, Single Nitrile gloves (≥ 4 mil) | Not required if handled inside a certified fume hood | Chemical Fume Hood (Face velocity 80-120 fpm) |
| Preparative (> 1g) | Non-vented Chemical Splash Goggles | Flame-resistant lab coat, Double Nitrile gloves (inner 4 mil, outer 8 mil) | N95/FFP2 Particulate Respirator (if outside hood) | Chemical Fume Hood + Anti-static weighing draft shield |
Operational Workflow & Handling Protocol
Adhering to a self-validating procedural workflow ensures that any breach in containment is immediately localized and mitigated [3].
Step-by-Step Handling Methodology:
-
Preparation & PPE Donning: Verify fume hood airflow (minimum 100 fpm). Don the appropriate PPE based on the scale matrix above. Inspect gloves for pinhole leaks.
-
Static Mitigation: Quinoline powders often hold static charges. Wipe the exterior of the reagent bottle and spatulas with a damp lint-free cloth or use an anti-static ionizer gun before opening the container to prevent the powder from repelling and aerosolizing.
-
Weighing & Transfer: Open the container only inside the fume hood. Use a V-shaped anti-static weighing boat. Transfer the powder using a smooth, stainless steel micro-spatula.
-
In-Situ Dissolution (Self-Validating Safety Step): Whenever possible, dissolve the powder in the primary reaction solvent (e.g., DMF, DMSO, or DCM) directly within the weighing vessel before transferring it to the main reaction flask. This converts the hazardous powder into a manageable liquid, immediately validating the elimination of inhalation risks.
-
Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a standard soap and water wash.
Fig 1. PPE Selection and Operational Workflow based on handling scale.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is critical to prevent the spread of irritant dust. Do not use dry sweeping techniques, as this will exacerbate the inhalation hazard.
Step-by-Step Spill Response:
-
Assessment: Determine if the spill is minor (< 50g, contained in hood) or major (> 50g, or outside the hood). For major spills, evacuate the immediate area and contact Environmental Health and Safety (EHS) [3].
-
Containment & Wetting: For minor spills, don heavy-duty gloves and an N95 respirator. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust generation.
-
Collection: Use damp absorbent pads to carefully wipe up the moistened compound. Place all contaminated pads, broken glass, and used PPE into a sealable, chemically compatible waste bag.
-
Surface Decontamination: Wash the affected area thoroughly with a detergent solution, followed by a water rinse to remove any residual quinoline traces.
-
Waste Disposal: Segregate the collected waste as "Toxic Organic Solid Waste." If the hydrochloride salt (CAS 1447608-03-8) is mixed with halogenated solvents during the process, it must be disposed of in the "Halogenated Organic Waste" stream. Ensure all containers are tightly sealed and clearly labeled with the GHS07 (Exclamation mark) pictogram [2].
Fig 2. Step-by-step spill response pathway and escalation logic.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Available at: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
